molecular formula C6H11NO3 B15598223 N-Isobutyrylglycine-d2

N-Isobutyrylglycine-d2

Numéro de catalogue: B15598223
Poids moléculaire: 147.17 g/mol
Clé InChI: DCICDMMXFIELDF-SMZGMGDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Isobutyrylglycine-d2 is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H11NO3

Poids moléculaire

147.17 g/mol

Nom IUPAC

2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2

Clé InChI

DCICDMMXFIELDF-SMZGMGDZSA-N

Origine du produit

United States

Foundational & Exploratory

N-Isobutyrylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Applications of N-Isobutyrylglycine-d2 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterated form of N-Isobutyrylglycine, a critical biomarker for the inborn error of metabolism known as isobutyryl-CoA dehydrogenase (IBD) deficiency. This condition affects the catabolism of the branched-chain amino acid valine. The primary function of this compound is to serve as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples, typically urine, using mass spectrometry-based methods.

The Role of N-Isobutyrylglycine in Valine Metabolism

N-Isobutyrylglycine is an acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism.[1] However, in certain metabolic disorders, the excretion of specific acylglycines is significantly increased.[1] The formation of N-acylglycines, including N-Isobutyrylglycine, is a detoxification process that occurs in the mitochondria. This pathway, known as glycine (B1666218) conjugation, is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT). This enzyme facilitates the transfer of an acyl group from an acyl-CoA molecule to the amino acid glycine, rendering the molecule more water-soluble and facilitating its excretion from the body.[2]

In the context of valine metabolism, a deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD), caused by mutations in the ACAD8 gene, leads to the accumulation of isobutyryl-CoA.[3][4][5][6] This accumulation drives the conjugation of isobutyryl-CoA with glycine, resulting in elevated levels of N-Isobutyrylglycine in the urine of affected individuals.[1][7] Therefore, the quantitative analysis of urinary N-Isobutyrylglycine is a key diagnostic marker for IBD deficiency.[1][7]

Function of this compound

This compound serves as an ideal internal standard for quantitative analysis due to its chemical and physical properties being nearly identical to the endogenous N-Isobutyrylglycine. The key difference is its increased mass due to the presence of two deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its similar behavior during sample preparation and chromatographic separation ensures that it accounts for any analyte loss or variation in instrument response. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in quantitative bioanalytical methods.

Quantitative Data

The concentration of N-Isobutyrylglycine is significantly elevated in the urine of individuals with IBD deficiency compared to healthy individuals. The use of this compound as an internal standard allows for the precise measurement of these differences.

Table 1: Urinary N-Isobutyrylglycine Concentrations

PopulationConcentration Range (µmol/mmol creatinine)
Healthy Individuals0 - 3.00[2][7]
IBD Deficiency PatientsSignificantly elevated (specific range can vary)

Experimental Protocols

The gold standard for the quantification of N-Isobutyrylglycine in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing this compound as an internal standard.

Experimental Workflow: Quantification of Urinary N-Isobutyrylglycine

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of this compound (Internal Standard) urine_sample->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction derivatization Derivatization (optional, e.g., butylation) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_separation UPLC/HPLC Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Workflow for the quantification of urinary N-Isobutyrylglycine using LC-MS/MS.

Detailed Methodologies

1. Urine Sample Preparation

  • Objective: To extract N-Isobutyrylglycine and its internal standard from the urine matrix and prepare it for LC-MS/MS analysis.

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

    • To a specific volume of the supernatant (e.g., 100 µL), add a known amount of this compound solution (internal standard).

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

    • (Optional) Derivatize the extracted analytes to improve their chromatographic properties and ionization efficiency. A common method is butylation using butanolic HCl.

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate N-Isobutyrylglycine from other urinary components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Isobutyrylglycine and this compound are monitored.

Table 2: Illustrative Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Isobutyrylglycine146.176.1
This compound148.178.1
Note: These are example values and should be optimized for the specific instrument used.

Signaling Pathway

The formation of N-Isobutyrylglycine is a consequence of a defect in the valine catabolic pathway.

Valine Catabolism and N-Isobutyrylglycine Formation in IBD Deficiency

G cluster_deficiency cluster_conjugation Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Decarboxylation Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Dehydrogenation IBDH Isobutyryl-CoA Dehydrogenase (IBD) GLYAT Glycine N-acyltransferase (GLYAT) Isobutyryl_CoA->GLYAT Accumulates Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Deficiency Deficiency IBDH->Deficiency Glycine Glycine Glycine->GLYAT N_Isobutyrylglycine N-Isobutyrylglycine GLYAT->N_Isobutyrylglycine Conjugation Urine Excreted in Urine N_Isobutyrylglycine->Urine

Caption: The metabolic fate of Isobutyryl-CoA in healthy individuals versus those with IBD deficiency.

This guide provides a comprehensive overview of this compound, its function as an internal standard, and its application in the diagnosis of IBD deficiency. The provided experimental framework and pathway diagram offer a solid foundation for researchers and clinicians working in the field of inborn errors of metabolism.

References

N-Isobutyrylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of N-Isobutyrylglycine-d2. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its biosynthetic pathway, to support its application in metabolic research and as a diagnostic biomarker.

Core Chemical Properties and Structure

This compound is the deuterated form of N-Isobutyrylglycine, a naturally occurring acylglycine. Acylglycines are typically minor metabolites of fatty acids and amino acids. However, their levels can be significantly elevated in certain inborn errors of metabolism, making them valuable diagnostic markers.[1][2] The deuterium (B1214612) labeling in this compound makes it an ideal internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart in biological samples.[3]

The structure of N-Isobutyrylglycine consists of an isobutyryl group attached to the nitrogen atom of glycine (B1666218).[4] The "-d2" designation indicates that two hydrogen atoms on the glycine backbone have been replaced with deuterium.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₉D₂NO₃[5]
Molecular Weight 147.17 g/mol [5]
IUPAC Name 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acidN/A
Synonyms N-Isobutyrylglycine-2,2-d2, N-(2-Methylpropionyl)glycine-2,2-d2N/A
Physical State Solid (predicted)[6]
Melting Point 82.5 °C (for non-deuterated)[6]

Biosynthesis of N-Isobutyrylglycine

N-Isobutyrylglycine is synthesized in the mitochondria through the glycine conjugation pathway, which is a Phase II detoxification process.[4] This pathway conjugates various acyl-CoA molecules with glycine to form less toxic, more water-soluble compounds that can be readily excreted in the urine.[4] The precursor for N-Isobutyrylglycine is isobutyryl-CoA, an intermediate in the catabolism of the branched-chain amino acid, valine.[4][7] The conjugation of isobutyryl-CoA with glycine is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[1][4]

Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Valine Catabolism NIsobutyrylglycine N-Isobutyrylglycine IsobutyrylCoA->NIsobutyrylglycine Glycine Glycine Glycine->NIsobutyrylglycine GLYAT Glycine N-acyltransferase (GLYAT) GLYAT->NIsobutyrylglycine

Biosynthesis of N-Isobutyrylglycine.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound based on the Schotten-Baumann reaction, a common method for the acylation of amino acids. This procedure is adapted from general methods for N-acyl glycine synthesis and the preparation of deuterated glycine.

Materials:

  • Glycine-2,2-d2

  • Isobutyryl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Dissolution of Glycine-2,2-d2: In a round-bottom flask, dissolve Glycine-2,2-d2 in a 1 M NaOH solution. The amount of NaOH should be in slight molar excess to the glycine-d2 to ensure the amino group is deprotonated.

  • Acylation Reaction: Cool the flask in an ice bath and add isobutyryl chloride dropwise while stirring vigorously. Monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 9-10) by adding small portions of 1 M NaOH as needed.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition of isobutyryl chloride is complete.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane to remove any unreacted isobutyryl chloride and other organic impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with dilute HCl. This will protonate the carboxylic acid group of the product, making it less water-soluble.

    • Extract the product from the acidified aqueous layer with several portions of dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

start Start dissolve Dissolve Glycine-d2 in NaOH solution start->dissolve acylate Add Isobutyryl Chloride (maintain alkaline pH) dissolve->acylate stir Stir at Room Temperature acylate->stir workup Aqueous Work-up (Wash and Acidify) stir->workup extract Extract with Dichloromethane workup->extract dry Dry and Evaporate extract->dry purify Purify by Recrystallization (Optional) dry->purify end End purify->end

Synthesis workflow for this compound.

Quantification of N-Isobutyrylglycine in Biological Samples by LC-MS/MS

This protocol provides a detailed method for the quantitative analysis of N-Isobutyrylglycine in urine and plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[3]

Materials and Reagents:

  • N-Isobutyrylglycine standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation:

  • Liquid chromatograph (e.g., UPLC or HPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation:

  • Urine:

    • Thaw urine samples to room temperature and vortex.

    • Centrifuge at 4000 x g for 5 minutes to pellet any particulates.

    • In a microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of a working solution of this compound in 50% methanol/water.

    • Vortex for 10 seconds and transfer to an autosampler vial.[3]

  • Plasma:

    • Thaw plasma samples on ice and vortex.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile containing the this compound internal standard to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.[3]

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Precursor Ion > Product Ion):

      • N-Isobutyrylglycine: To be determined by direct infusion of the standard. A plausible transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion (e.g., loss of the glycine moiety).

      • This compound: The precursor ion will be 2 Da higher than the non-deuterated analyte. The product ion may be the same or 2 Da higher depending on the fragmentation pattern.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for each transition.

Data Analysis:

Quantification is based on the ratio of the peak area of the analyte (N-Isobutyrylglycine) to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing standards of known concentrations of N-Isobutyrylglycine with a constant concentration of the internal standard.

Glycine N-acyltransferase (GLYAT) Enzyme Assay

This colorimetric assay measures the activity of Glycine N-acyltransferase (GLYAT) by detecting the release of Coenzyme A (CoA) during the conjugation reaction.

Materials:

  • Purified GLYAT enzyme or mitochondrial protein extract

  • Isobutyryl-CoA

  • Glycine

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DTNB in the Tris-HCl buffer.

    • Prepare stock solutions of isobutyryl-CoA and glycine in the Tris-HCl buffer.

  • Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the Tris-HCl buffer, DTNB, and glycine.

  • Enzyme Addition: Add the GLYAT enzyme preparation to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding isobutyryl-CoA to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. The absorbance change is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate, which is yellow.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units such as nmol of CoA released per minute per mg of protein.

Conclusion

This compound is an essential tool for researchers studying the metabolic pathways involving branched-chain amino acids and for the clinical diagnosis of related inborn errors of metabolism. The detailed protocols and pathway information provided in this guide are intended to facilitate its synthesis and application in a laboratory setting. The use of this compound as an internal standard will contribute to the accuracy and reliability of quantitative studies, ultimately advancing our understanding of metabolic diseases and aiding in the development of new diagnostic and therapeutic strategies.

References

The Role of N-Isobutyrylglycine-d2 in Human Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-isobutyrylglycine, a critical biomarker in the diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an inborn error of valine metabolism. The guide elucidates the metabolic origins of N-isobutyrylglycine, its clinical significance, and the analytical methodologies for its quantification. A central focus is placed on the pivotal role of its deuterated stable isotope, N-isobutyrylglycine-d2, as an internal standard in mass spectrometry-based assays, which ensures the accuracy and reliability of diagnostic testing. This document details the underlying biochemical pathways, presents quantitative data, outlines a representative experimental protocol for urinary N-isobutyrylglycine analysis, and provides visual diagrams of the metabolic pathway and analytical workflow.

Introduction

N-isobutyrylglycine is an acylglycine that serves as a key diagnostic marker for certain inborn errors of metabolism.[1][2] While typically a minor metabolite, its accumulation in biological fluids, particularly urine, is indicative of a disruption in the catabolism of the branched-chain amino acid, valine.[1][2] The accurate quantification of N-isobutyrylglycine is paramount for the diagnosis and monitoring of these metabolic disorders. This has led to the indispensable use of this compound, a deuterated stable isotope analog, in analytical methodologies.

This compound is chemically identical to its endogenous counterpart but possesses a slightly higher molecular weight due to the replacement of two hydrogen atoms with deuterium. This mass difference allows it to be distinguished by a mass spectrometer, serving as an ideal internal standard. The use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This ensures a high degree of accuracy and precision in the measurement of endogenous N-isobutyrylglycine concentrations.

Metabolic Pathway of N-Isobutyrylglycine Formation

N-isobutyrylglycine is a metabolic byproduct of the valine catabolic pathway. Under normal physiological conditions, the amino acid valine is broken down through a series of enzymatic steps. An intermediate in this pathway is isobutyryl-CoA. In a healthy individual, isobutyryl-CoA is further metabolized by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD). However, in individuals with IBDD, a deficiency in this enzyme leads to the accumulation of isobutyryl-CoA.[3]

This excess isobutyryl-CoA is then shunted into an alternative detoxification pathway, where it is conjugated with glycine (B1666218). This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of N-isobutyrylglycine, which is then excreted in the urine.[1][2] Therefore, elevated levels of N-isobutyrylglycine in urine are a direct biochemical indicator of a defect in the valine catabolic pathway at the level of isobutyryl-CoA dehydrogenase.[1][2][3]

Valine Catabolism and N-Isobutyrylglycine Formation Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) (Deficient in IBDD) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Multiple steps Urine Urine N_Isobutyrylglycine->Urine Excretion Glycine Glycine Glycine->N_Isobutyrylglycine

Valine Catabolism and N-Isobutyrylglycine Formation

N-Isobutyrylglycine as a Biomarker for Inborn Errors of Metabolism

The primary clinical significance of N-isobutyrylglycine lies in its role as a biomarker for IBDD. Patients with this autosomal recessive disorder present with elevated levels of N-isobutyrylglycine in their urine.[1][2][3] While IBDD is the most direct cause of elevated N-isobutyrylglycine, increased levels may also be associated with other metabolic conditions such as ethylmalonic encephalopathy and propionic acidemia.[1][2]

Quantitative Data

The table below summarizes the urinary concentrations of N-isobutyrylglycine in healthy individuals compared to those with IBDD.

Population Urinary N-Isobutyrylglycine Concentration (mmol/mol creatinine) Reference
Healthy Individuals0 - 3[1]
Patients with IBDDSignificantly increased / Large amounts[1][2][3]

Experimental Protocol: Quantitative Analysis of Urinary N-Isobutyrylglycine

The following is a representative protocol for the quantitative analysis of N-isobutyrylglycine in human urine, employing gas chromatography-mass spectrometry (GC-MS) and the principle of stable isotope dilution with this compound as the internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a commonly used and highly effective alternative.

Materials and Reagents
  • N-isobutyrylglycine analytical standard

  • This compound internal standard

  • Urine samples (patient and control)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Creatinine (B1669602) standard solution

  • Picric acid solution

  • Sodium hydroxide (B78521) (NaOH)

Sample Preparation and Extraction
  • Creatinine Determination: Determine the creatinine concentration of each urine sample to normalize the N-isobutyrylglycine concentration. The Jaffe reaction is a common colorimetric method for this purpose.

  • Internal Standard Spiking: To a known volume of urine (e.g., 1 mL), add a precise amount of this compound internal standard solution.

  • Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding concentrated HCl.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a derivatization reagent (e.g., BSTFA + 1% TMCS) and a catalyst such as pyridine. Heat the mixture to form the volatile trimethylsilyl (B98337) (TMS) derivatives of N-isobutyrylglycine and this compound.

GC-MS Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes. The temperature program of the GC oven is optimized to achieve good separation of the target analytes from other urinary components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the TMS-derivatized N-isobutyrylglycine and this compound.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the selected ions for both endogenous N-isobutyrylglycine and the this compound internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of N-isobutyrylglycine and a fixed concentration of the internal standard. Process these standards in the same manner as the urine samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of N-isobutyrylglycine in the urine samples by using the peak area ratio and the calibration curve.

  • Normalization: Express the final concentration of N-isobutyrylglycine relative to the creatinine concentration (e.g., in mmol/mol creatinine).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of N-isobutyrylglycine in a clinical laboratory setting.

Experimental Workflow for N-Isobutyrylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Creatinine_Assay Creatinine Assay Urine_Sample->Creatinine_Assay Spiking Spiking with This compound (IS) Urine_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS GC-MS or LC-MS/MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration (Analyte and IS) GC_MS->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of N-Isobutyrylglycine Calibration->Quantification Normalization Normalization to Creatinine Quantification->Normalization Final_Result Final Result (mmol/mol creatinine) Normalization->Final_Result

Workflow for N-Isobutyrylglycine Analysis

Conclusion

N-isobutyrylglycine is a crucial biomarker for the diagnosis of IBDD and potentially other related metabolic disorders. The accurate and precise quantification of this metabolite is essential for clinical diagnosis and patient management. The use of this compound as an internal standard in mass spectrometry-based methods is a cornerstone of reliable analysis, enabling the correction of analytical variability and ensuring the generation of high-quality data. This technical guide provides a comprehensive overview of the metabolic context and analytical considerations for N-isobutyrylglycine, intended to support researchers, scientists, and drug development professionals in their work related to inborn errors of metabolism.

References

N-Isobutyrylglycine: A Key Biomarker in the Diagnosis and Management of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Isobutyrylglycine is a pivotal acylglycine that serves as a critical biomarker for certain inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase (IBD) deficiency. Arising from the incomplete breakdown of the branched-chain amino acid valine, its detection and quantification in biological fluids are paramount for the timely diagnosis and monitoring of affected individuals. This technical guide provides a comprehensive overview of N-Isobutyrylglycine's role in metabolic disorders, detailing its biochemical origins, associated pathologies, and the analytical methodologies employed for its measurement. The document is intended to be a resource for researchers, clinicians, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the pertinent metabolic and diagnostic pathways.

Introduction

In the landscape of metabolic diagnostics, acylglycines have emerged as an important class of metabolites for identifying inborn errors of metabolism (IEM).[1] These compounds are typically minor products of fatty acid and amino acid metabolism.[2][3] However, in the presence of a genetic defect that impairs a specific metabolic pathway, the corresponding acyl-CoA intermediate can accumulate and is subsequently conjugated with glycine (B1666218) to form an acylglycine, which is then excreted in the urine.[2][3] N-Isobutyrylglycine is a prominent example, serving as a key diagnostic marker for defects in the valine catabolic pathway.[4][5][6]

The primary metabolic disorder associated with elevated levels of N-Isobutyrylglycine is Isobutyryl-CoA dehydrogenase (IBD) deficiency (OMIM: 611283), an autosomal recessive condition caused by mutations in the ACAD8 gene.[7][8] This enzyme catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA in the mitochondrial matrix.[5] Its deficiency leads to the accumulation of isobutyryl-CoA and its derivatives, including isobutyrylcarnitine (B1203888) and N-Isobutyrylglycine.[4][6] While many individuals identified through newborn screening remain asymptomatic, some can present with symptoms such as poor feeding, developmental delay, cardiomyopathy, and anemia.[7][9][10]

Elevated N-Isobutyrylglycine has also been noted in other metabolic disorders, such as propionic acidemia and ethylmalonic encephalopathy, albeit typically to a lesser extent than in IBD deficiency.[11][12][13] Therefore, a comprehensive analysis of acylglycines and other related metabolites is crucial for differential diagnosis.

This guide will delve into the quantitative data supporting the use of N-Isobutyrylglycine as a biomarker, provide detailed experimental protocols for its analysis, and illustrate the relevant biochemical and diagnostic pathways.

Quantitative Data on N-Isobutyrylglycine Levels

The quantification of N-Isobutyrylglycine in urine is a cornerstone for the diagnosis of IBD deficiency and aids in the differential diagnosis of other organic acidurias. The following tables summarize the reported concentrations of N-Isobutyrylglycine in healthy individuals and in patients with relevant metabolic disorders.

Population Analyte Sample Type Concentration Range (mmol/mol creatinine) Reference
Healthy IndividualsN-IsobutyrylglycineUrine0 - 3[11]
Patients with IBD DeficiencyN-IsobutyrylglycineUrineSignificantly elevated (often large amounts)[11]
Patients with Propionic AcidemiaN-IsobutyrylglycineUrineMay be elevated[11]
Patients with Ethylmalonic EncephalopathyN-IsobutyrylglycineUrineMarkedly increased[12]

Table 1: Urinary N-Isobutyrylglycine Concentrations in Health and Disease.

Disorder Primary Defect Key Biomarkers N-Isobutyrylglycine Finding
IBD DeficiencyIsobutyryl-CoA dehydrogenaseElevated C4-acylcarnitine, N-Isobutyrylglycine Markedly elevated
Propionic AcidemiaPropionyl-CoA carboxylaseElevated propionylcarnitine (B99956) (C3), 3-hydroxypropionate, methylcitrate, propionylglycineMay be elevated
Ethylmalonic EncephalopathyETHE1Elevated ethylmalonic acid, C4/C5 acylcarnitines, N-Isobutyrylglycine , 2-methylbutyrylglycine, isovalerylglycineMarkedly increased

Table 2: Differential Diagnosis of Metabolic Disorders with Elevated N-Isobutyrylglycine.

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway and the Role of N-Isobutyrylglycine

The catabolism of the branched-chain amino acid valine is a mitochondrial process. A defect in the enzyme Isobutyryl-CoA dehydrogenase (IBD) disrupts this pathway, leading to the accumulation of isobutyryl-CoA. This intermediate is then shunted into alternative detoxification pathways, including the formation of N-Isobutyrylglycine through conjugation with glycine.

Valine_Metabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) IBD_Deficiency IBD Deficiency (ACAD8 gene mutation) Isobutyryl_CoA->IBD_Deficiency N_Isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA ... Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA ... TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle IBD_Deficiency->Isobutyryl_CoA Accumulation Glycine Glycine Glycine->N_Isobutyrylglycine

Figure 1: Valine Catabolism and Formation of N-Isobutyrylglycine in IBD Deficiency.
Diagnostic Workflow for IBD Deficiency

The identification of IBD deficiency often begins with newborn screening, which flags elevated levels of C4-acylcarnitine in dried blood spots. This initial finding prompts further confirmatory testing, including urine organic acid analysis to detect N-Isobutyrylglycine.

Diagnostic_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing NBS Dried Blood Spot (DBS) Collection (Heel Prick) Tandem_MS Tandem Mass Spectrometry (MS/MS) Analysis NBS->Tandem_MS Elevated_C4 Elevated C4-Acylcarnitine Tandem_MS->Elevated_C4 Urine_Sample Urine Sample Collection Elevated_C4->Urine_Sample Presumptive Positive Plasma_Acylcarnitine Plasma Acylcarnitine Analysis Elevated_C4->Plasma_Acylcarnitine Urine_Analysis Urine Organic Acid Analysis (GC-MS or UPLC-MS/MS) Urine_Sample->Urine_Analysis IBG_Detection Detection of N-Isobutyrylglycine Urine_Analysis->IBG_Detection Genetic_Testing ACAD8 Gene Sequencing IBG_Detection->Genetic_Testing Confirmation Plasma_Acylcarnitine->Genetic_Testing Diagnosis Diagnosis of IBD Deficiency Genetic_Testing->Diagnosis

Figure 2: Diagnostic Workflow for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.

Experimental Protocols

The accurate quantification of N-Isobutyrylglycine requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most commonly employed techniques.

Analysis of Urinary Acylglycines by UPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of a panel of acylglycines, including N-Isobutyrylglycine.[1][2][3]

4.1.1. Sample Preparation (Urine)

  • Normalization: Thaw frozen urine samples at room temperature. Determine the creatinine (B1669602) concentration to normalize the volume of urine to be processed.

  • Internal Standard Addition: To an appropriate volume of urine, add a mixture of stable isotope-labeled internal standards for the acylglycines of interest.

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with deionized water, followed by a mild organic solvent (e.g., methanol/water mixture) to remove interfering substances.

    • Elute the acylglycines with an acidic organic solvent (e.g., 5% formic acid in methanol).

  • Derivatization (Butylation):

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in butanolic-HCl.

    • Heat the sample at 65°C for 20 minutes to form butyl esters of the acylglycines.

    • Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Parameters

  • UPLC System: A high-pressure liquid chromatography system capable of handling small particle size columns (e.g., Waters ACQUITY UPLC).

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a run time of approximately 10 minutes.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.

Analysis of Urinary Organic Acids by GC-MS

GC-MS is a classic and reliable method for the analysis of organic acids, including N-Isobutyrylglycine, in urine.[14][15][16]

4.2.1. Sample Preparation (Urine)

  • Internal Standard Addition: Add an internal standard (e.g., a non-physiological organic acid like 2-ketocaproic acid) to a defined volume of urine.[14]

  • Extraction:

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[15]

    • Alternatively, use solid-phase extraction with an anion exchange column.[14]

  • Derivatization (Silylation):

    • Evaporate the organic extract to dryness under nitrogen.[15]

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[15][16] This increases their volatility for GC analysis.

4.2.2. GC-MS Parameters

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to separate the various organic acids.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Full scan mode to acquire mass spectra for identification of compounds by comparison to a spectral library, and selected ion monitoring (SIM) for quantification of target analytes.

Analysis of Acylglycines from Dried Blood Spots (DBS)

For newborn screening and follow-up, analysis from DBS is a convenient and minimally invasive method.[17][18][19]

4.3.1. Sample Preparation (DBS)

  • Punching: Punch one or two 3.2 mm discs from the dried blood spot into a 96-well plate.[17][18]

  • Extraction and Derivatization:

    • Add an extraction solution containing methanol and stable isotope-labeled internal standards.

    • Agitate to extract the acylglycines.

    • Transfer the supernatant to a new plate.

    • Evaporate the solvent.

    • Perform butylation as described in section 4.1.1.

    • Reconstitute in the initial mobile phase for UPLC-MS/MS analysis.

4.3.2. UPLC-MS/MS Analysis The UPLC-MS/MS parameters are similar to those described in section 4.1.2.

Conclusion

N-Isobutyrylglycine is an indispensable biomarker for the diagnosis of Isobutyryl-CoA dehydrogenase deficiency and serves as an important differential marker for other inborn errors of metabolism. Its accurate and timely detection through advanced analytical techniques such as UPLC-MS/MS and GC-MS is crucial for early intervention and management of affected individuals. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize N-Isobutyrylglycine in their clinical and research endeavors. Further research into the precise clinical consequences of elevated N-Isobutyrylglycine and the development of novel therapeutic strategies for IBD deficiency are warranted.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This is especially critical in regulated environments such as drug development and clinical research, where analytical data informs crucial decisions about safety and efficacy. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, serving to correct for variability inherent in the analytical process. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard.[1]

This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging deuterated internal standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools, ensuring data integrity and enhancing the reliability of quantitative analyses.

Core Principles and Advantages of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H).[2] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. Crucially, this isotopic substitution does not significantly alter the physicochemical properties of the molecule.[3] This near-identical behavior to the analyte is the key to its utility.[3]

The fundamental principle behind the use of a deuterated IS is isotope dilution mass spectrometry (IDMS) .[4] By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control (QC) sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to various sources of error.[5]

The primary advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically almost identical to the analyte and ideally co-elutes, it experiences the same matrix effects, allowing for accurate correction.[2][6]

  • Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[2]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2]

dot

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over non-deuterated (analog) internal standards is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Precision and Accuracy for Everolimus (B549166) Quantification [7]

Internal Standard TypeInternal Standard UsedAnalyte Concentration (ng/mL)Total Coefficient of Variation (%CV)
Deuterated Everolimus-d41.0 (LLOQ)7.2
Low QC5.8
Mid QC4.3
High QC4.9
Non-Deuterated (Analog) 32-desmethoxyrapamycin1.0 (LLOQ)6.9
Low QC6.1
Mid QC4.8
High QC5.5

Data adapted from a study comparing internal standards for Everolimus quantification.[7] While both internal standards provided acceptable performance, the deuterated standard generally exhibited slightly better precision (lower %CV) at the quality control levels.[7]

Table 2: Bioanalytical Method Validation Data for Teriflunomide using Teriflunomide-d4 [8]

Validation ParameterAcceptance Criteria (FDA)Performance with Teriflunomide-d4 IS
Linearity (r²) ≥ 0.99> 0.999
Accuracy (%) ± 15% of nominal (± 20% at LLOQ)98.5% - 103.2%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 7.8%
Matrix Effect (%CV) ≤ 15%6.5%
Recovery (%) Consistent and reproducible85.2% (CV ≤ 5.7%)

This table summarizes typical performance data from a validated LC-MS/MS method for Teriflunomide using its deuterated analogue.[8] The data demonstrates the high degree of accuracy and precision achievable with a stable isotope-labeled internal standard.

Table 3: Impact of Internal Standard Type on Assay Bias and Precision [9]

Internal StandardMean Bias (%)Standard Deviation (%)
Analog IS 96.88.6
Deuterated IS 100.37.6

Data from a study on a depsipeptide marine anticancer agent, showing that the use of a deuterated internal standard significantly improved both the accuracy (bias closer to 100%) and precision (lower standard deviation) of the method.[9]

Table 4: Impact of Deuteration on Chromatographic Retention Time (Isotope Effect) [10][11]

AnalyteDeuterated AnalogChromatographic SystemRetention Time Shift (Analyte - IS)
Dimethyl-labeled peptidesHeavy-labeled peptidesUPLC3 seconds (earlier elution for deuterated)
Dimethyl-labeled peptidesHeavy-labeled peptidesCZE0.1 seconds (minimal shift)

This table illustrates the chromatographic isotope effect, where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[11] This effect is generally minimal in capillary zone electrophoresis.[11]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-designed and meticulously executed experimental protocols. The following provides a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma.

Protocol 1: Bioanalytical Method Validation Workflow

dot

Bioanalytical_Method_Validation_Workflow Start Start: Method Development Prepare_Solutions Prepare Stock & Working Solutions (Analyte & Deuterated IS) Start->Prepare_Solutions Prepare_Cal_QC Prepare Calibration Standards & QCs in Blank Matrix Prepare_Solutions->Prepare_Cal_QC Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Prepare_Cal_QC->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Note_IS Add known amount of Deuterated IS to all samples, calibrators, and QCs (except blanks) Sample_Preparation->Note_IS Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Validation_Assessment Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) Data_Processing->Validation_Assessment Note_Ratio Calculate Peak Area Ratio (Analyte/IS) Data_Processing->Note_Ratio End End: Method Validated Validation_Assessment->End Troubleshooting_Workflow Start Issue Identified: Poor Precision or Inaccurate Results Check_Coelution Verify Co-elution of Analyte and IS Start->Check_Coelution Separation_Observed Chromatographic Separation (Isotope Effect)? Check_Coelution->Separation_Observed Adjust_Chroma Adjust Chromatography (e.g., gradient, column) Separation_Observed->Adjust_Chroma Yes Check_Purity Assess IS Purity (Isotopic & Chemical) Separation_Observed->Check_Purity No Resolved Issue Resolved Adjust_Chroma->Resolved Impurity_Detected Unlabeled Analyte as Impurity in IS? Check_Purity->Impurity_Detected Correct_For_Impurity Correct for Contribution or Use Higher Purity IS Impurity_Detected->Correct_For_Impurity Yes Check_Exchange Investigate Deuterium Back-Exchange Impurity_Detected->Check_Exchange No Correct_For_Impurity->Resolved Exchange_Confirmed Label at Unstable Position (e.g., -OH, -NH)? Check_Exchange->Exchange_Confirmed Select_New_IS Select IS with Stable Labeling Position Exchange_Confirmed->Select_New_IS Yes Exchange_Confirmed->Resolved No Select_New_IS->Resolved

References

Applications of N-Isobutyrylglycine-d2 in Metabolomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Isobutyrylglycine in Metabolic Profiling

N-Isobutyrylglycine is an N-acylglycine, a derivative of the amino acid glycine (B1666218), where an isobutyryl group is attached to the nitrogen atom.[1] In healthy individuals, N-isobutyrylglycine is present as a minor urinary metabolite of fatty acids.[1] However, its clinical significance is pronounced in the context of inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid, valine.[1] Elevated urinary levels of N-Isobutyrylglycine serve as a key biomarker for Isobutyryl-CoA dehydrogenase (IBD) deficiency, a genetic disorder resulting from mutations in the ACAD8 gene.[2][3] The accumulation of this metabolite is a direct consequence of the impaired enzymatic conversion of isobutyryl-CoA to methacrylyl-CoA in the valine degradation pathway.[4] The precise and accurate quantification of N-Isobutyrylglycine in biological matrices like urine and plasma is therefore crucial for the diagnosis and monitoring of IBD deficiency and other related metabolic disorders.[5][6]

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for variations in sample preparation and matrix effects. N-Isobutyrylglycine-d2, a deuterated form of N-Isobutyrylglycine, serves as an ideal internal standard for its quantification. This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research, with a focus on its use in quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods.

Core Applications in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of endogenous N-Isobutyrylglycine. This is particularly critical in the following areas:

  • Clinical Diagnostics: For the diagnosis and monitoring of inborn errors of metabolism, such as Isobutyryl-CoA dehydrogenase deficiency.[3][4]

  • Biomarker Discovery and Validation: To reliably quantify N-Isobutyrylglycine as a potential biomarker in various physiological and pathological states.

  • Drug Development: In preclinical and clinical trials to assess the on-target and off-target effects of drug candidates on metabolic pathways, particularly amino acid metabolism.

  • Nutritional Metabolomics: To study the impact of diet and nutritional interventions on the valine catabolism pathway.

The Valine Catabolism Pathway and the Role of N-Isobutyrylglycine

The catabolism of the essential amino acid valine is a mitochondrial process. A deficiency in the enzyme Isobutyryl-CoA dehydrogenase (IBD) leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form N-Isobutyrylglycine.

G cluster_0 Valine Catabolism Pathway cluster_1 Detoxification Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase (GLYAT) Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Multiple steps Glycine Glycine Glycine->N_Isobutyrylglycine

Valine Catabolism and N-Isobutyrylglycine Formation.

Experimental Protocols

The following protocols are generalized methodologies for the quantification of N-Isobutyrylglycine in urine and plasma using this compound as an internal standard.

Sample Preparation

4.1.1 Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (containing a known concentration of this compound in 50% methanol/water).

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

4.1.2 Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice and vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (a known concentration of this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions for N-Isobutyrylglycine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Isobutyrylglycine 146.176.11002015
This compound 148.178.11002015

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 4: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits

Table 5: Representative Concentrations of N-Isobutyrylglycine in Urine

PopulationConcentration Range (mmol/mol creatinine)
Healthy Individuals 0 - 3[3]
IBD Deficiency Patients Significantly elevated (e.g., >100)

Experimental Workflow Visualization

The overall workflow for a typical metabolomics study involving the quantification of N-Isobutyrylglycine is depicted below.

G cluster_0 Sample Collection & Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation Sample_Collection Biological Sample Collection (Urine/Plasma) Spike_IS Spike with this compound Sample_Collection->Spike_IS Extraction Sample Extraction (Dilution or Protein Precipitation) Spike_IS->Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Peak_Integration Peak Integration & Quantification LC_MS_Analysis->Peak_Integration Data_Normalization Normalization to Internal Standard Peak_Integration->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Metabolomics Workflow for N-Isobutyrylglycine Quantification.

Conclusion

This compound is an indispensable tool in the field of metabolomics for the accurate and precise quantification of its unlabeled counterpart. Its application as an internal standard in LC-MS/MS methods enables reliable diagnosis and monitoring of inborn errors of metabolism, facilitates biomarker research, and supports drug development programs. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to incorporate the analysis of N-Isobutyrylglycine into their metabolomics workflows.

References

An In-depth Technical Guide to N-Isobutyrylglycine-d2: Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isobutyrylglycine-d2, a deuterated derivative of the acyl glycine (B1666218), N-Isobutyrylglycine. This document details its chemical and physical properties, purity analysis, and its role in metabolic pathways. The information is intended to support researchers and professionals in drug development and metabolic studies.

Certificate of Analysis and Quantitative Data

A certificate of analysis for a specific batch of this compound provides key data regarding its purity and isotopic enrichment. This information is crucial for its use as an internal standard in quantitative analyses and for various research applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name Isobutyrylglycine-2,2-d2[1]
Catalog Number HY-W141928S1[1]
CAS Number 1219795-05-7[1]
Molecular Formula C6H9D2NO3[1]
Molecular Weight 147.17 g/mol [1]
Appearance White to off-white solid[1]
Storage (Powder) -20°C (3 years), 4°C (2 years)[1]
Storage (In Solvent) -80°C (6 months), -20°C (1 month)[1]

Table 2: Purity and Isotopic Enrichment of this compound (Batch: 503755)

AnalysisResult
Purity (HPLC) 99.43%[1]
Isotopic Enrichment 98.5%[1]
¹H NMR Spectrum Consistent with structure[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound. The following sections outline the protocols for synthesis and purity analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct acylation of glycine-d2.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve glycine-2,2-d2 (B46479) in a suitable basic solution (e.g., aqueous sodium hydroxide).

  • Acylation: Cool the solution in an ice bath. Add isobutyryl chloride or isobutyric anhydride (B1165640) dropwise to the cooled solution with vigorous stirring. The base is necessary to neutralize the hydrochloric acid or isobutyric acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Purity Analysis

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of N-acylglycines.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard solution into the HPLC system to determine the retention time.

    • Prepare a solution of the sample to be analyzed and inject it into the HPLC system.

    • The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD) is typically used. For the non-deuterated form, Chloroform-d (CDCl₃) has also been used.

  • Procedure:

    • Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The absence of a signal at the chemical shift corresponding to the C2 protons of the glycine moiety confirms successful deuteration. The remaining signals should be consistent with the structure of N-Isobutyrylglycine.

Metabolic Pathway and Biological Significance

N-Isobutyrylglycine is a metabolite involved in the catabolism of the branched-chain amino acid, valine. Its deuterated form, this compound, serves as an excellent internal standard for studying this pathway.

Valine Catabolism and the Glycine Conjugation Pathway

The breakdown of valine produces isobutyryl-CoA. Under normal metabolic conditions, isobutyryl-CoA is further metabolized. However, in certain metabolic disorders, or when there is an excess of isobutyryl-CoA, it can be detoxified through the glycine conjugation pathway. In this pathway, the enzyme glycine N-acyltransferase catalyzes the conjugation of isobutyryl-CoA with glycine to form N-Isobutyrylglycine, which is then excreted in the urine.

Elevated levels of N-Isobutyrylglycine in urine can be a biomarker for certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.

valine_catabolism cluster_detox Glycine Conjugation Pathway Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Metabolic_Products Further Metabolic Products Isobutyryl_CoA->Metabolic_Products Normal Metabolism N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N_Isobutyrylglycine

Valine Catabolism and Glycine Conjugation Pathway.
Experimental Workflow for Metabolic Analysis

The use of this compound as an internal standard is critical for the accurate quantification of endogenous N-Isobutyrylglycine in biological samples such as urine or plasma.

experimental_workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Internal_Standard Addition of this compound (Internal Standard) Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (e.g., Solid Phase Extraction) Internal_Standard->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Quantification of N-Isobutyrylglycine) LC_MS_Analysis->Data_Analysis

Workflow for Quantification of N-Isobutyrylglycine.

References

N-Isobutyrylglycine-d2: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the molecular characteristics, analytical methodologies, and biological significance of N-Isobutyrylglycine-d2 for professionals in research and drug development.

This technical document provides a comprehensive overview of this compound, a deuterated isotopologue of the endogenous metabolite N-Isobutyrylglycine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, analytical methods, and its role in metabolic pathways.

Core Molecular Data

This compound is a stable, isotopically labeled form of N-Isobutyrylglycine, which is an acylglycine conjugate. Acylglycines are metabolites formed from the conjugation of an acyl-CoA with glycine. The deuteration of this compound makes it a valuable internal standard for mass spectrometry-based quantitative analysis.

PropertyValueSource
Chemical Formula C₆H₉D₂NO₃Manufacturer Data
Molecular Weight 147.17 g/mol Manufacturer Data
Monoisotopic Mass 147.086446705 DaPubChem
Synonyms N-Isobutyrylglycine-2,2-d2, N-(2-Methylpropionyl)glycine-2,2-d2PubChem

Experimental Protocols

Accurate quantification and analysis of N-Isobutyrylglycine are crucial for studying metabolic disorders. Below are detailed methodologies for its analysis and a plausible synthetic route for its deuterated form.

Quantitative Analysis of N-Isobutyrylglycine in Urine by UPLC-MS/MS

This method is adapted from established protocols for the quantitative analysis of urinary acylglycines.[1][2][3][4] this compound serves as an ideal internal standard for this assay.

1. Sample Preparation:

  • To 100 µL of urine, add an appropriate amount of the internal standard solution (this compound in a suitable solvent).

  • Perform a solid-phase extraction to isolate the acylglycines.

  • The extracted sample is then derivatized with n-butanol to enhance chromatographic separation and detection sensitivity.[3][4]

2. UPLC-MS/MS Instrumentation and Conditions:

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

3. Quantification:

  • A calibration curve is generated using known concentrations of non-labeled N-Isobutyrylglycine.

  • The concentration of N-Isobutyrylglycine in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods for synthesizing other deuterated N-acylglycines.[5][6] This involves the acylation of glycine-d2.

1. Materials:

  • Glycine-2,2-d2

  • Isobutyryl chloride

  • Anhydrous solvent (e.g., Dichloromethane)

  • A non-nucleophilic base (e.g., Triethylamine)

2. Procedure:

  • Dissolve Glycine-2,2-d2 in the anhydrous solvent.

  • Add the non-nucleophilic base to the solution.

  • Slowly add isobutyryl chloride to the reaction mixture under inert atmosphere and at a controlled temperature (e.g., 0°C).

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product using column chromatography to obtain this compound.

Biological Significance and Signaling Pathways

N-Isobutyrylglycine is a metabolite in the catabolic pathway of the branched-chain amino acid (BCAA), valine.[7] Elevated levels of N-Isobutyrylglycine in urine are a key biomarker for certain inborn errors of metabolism.[7]

Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs (leucine, isoleucine, and valine) is a crucial metabolic process. The initial steps are shared among the three amino acids, involving a transamination followed by an oxidative decarboxylation.[8][9][10]

BCAA_Catabolism cluster_disorder Metabolic Disorder Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT BCAT BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH BCKDH BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase IBD Deficiency in Isobutyryl-CoA Dehydrogenase leads to accumulation of Isobutyryl-CoA and N-Isobutyrylglycine Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glycine_N_acyltransferase Glycine_N_acyltransferase Glycine Glycine Glycine->N_Isobutyrylglycine Metabolic_Signaling BCAAs Branched-Chain Amino Acids mTORC1 mTORC1 BCAAs->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Insulin_Signaling Insulin Signaling Pathway mTORC1->Insulin_Signaling Inhibits (negative feedback) Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Dysregulation leads to

References

Commercial Suppliers and Technical Guide for N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-Isobutyrylglycine-d2 is a critical internal standard for the accurate quantification of N-Isobutyrylglycine in biological samples. This deuterated analog is essential for mass spectrometry-based metabolomics and clinical diagnostic research, particularly in studies of inborn errors of metabolism. This guide provides an in-depth overview of commercial suppliers, available product specifications, and a typical experimental workflow for its application.

Commercial Availability

This compound is available from specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. The primary application of this compound is as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

A key supplier identified is MedChemExpress (MCE), which provides this compound under the catalog number HY-W141928S1.[1] Another potential source is Smolecule.[2] While other vendors may exist, the following data is based on the available technical specifications.

Technical Data

The quality and specifications of this compound are crucial for its function as an internal standard. The data presented below has been compiled from a publicly available Certificate of Analysis.

ParameterSpecificationSupplier/Source
Product Name This compoundMedChemExpress[1]
Catalog Number HY-W141928S1MedChemExpress[1]
CAS Number 1219795-05-7MedChemExpress[1]
Molecular Formula C₆H₉D₂NO₃MedChemExpress[1]
Molecular Weight 147.17 g/mol MedChemExpress[1]
Purity (by HPLC) 99.43%MedChemExpress[1]
Isotopic Enrichment 98.5%MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.MedChemExpress[1]

Experimental Protocol: Use as an Internal Standard

The following protocol outlines a general methodology for the use of this compound as an internal standard for the quantification of endogenous N-Isobutyrylglycine in a biological matrix (e.g., urine or plasma) by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to achieve a final concentration of 1 mg/mL.
  • Working Solution: Serially dilute the stock solution with the appropriate solvent to create a working solution at a concentration suitable for spiking into calibration standards and unknown samples. The final concentration will depend on the expected levels of the analyte in the samples and the sensitivity of the mass spectrometer.

2. Sample Preparation:

  • Thaw biological samples (e.g., urine, plasma) on ice.
  • To a fixed volume of each sample, calibration standard, and quality control sample, add a precise volume of the this compound working solution. This ensures that the internal standard is present at the same concentration in all samples.
  • Perform a protein precipitation step if working with plasma or serum. This is typically done by adding a cold organic solvent like acetonitrile.
  • Vortex the samples and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Develop a liquid chromatography method to separate N-Isobutyrylglycine from other matrix components.
  • Optimize the mass spectrometer settings for the detection of both N-Isobutyrylglycine and this compound. This involves selecting the appropriate precursor and product ions for each compound in Multiple Reaction Monitoring (MRM) mode.
  • Inject the prepared samples onto the LC-MS/MS system.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the N-Isobutyrylglycine to the peak area of the this compound against the concentration of the calibration standards.
  • Determine the concentration of N-Isobutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare Stock Solution (this compound) working Prepare Working Solution stock->working spike Spike with Internal Standard working->spike sample Biological Sample (e.g., Urine, Plasma) sample->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract reconstitute Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for quantification using an internal standard.

Valine Catabolism Pathway

N-Isobutyrylglycine is a metabolite in the valine catabolism pathway. Elevated levels are observed in individuals with isobutyryl-CoA dehydrogenase deficiency.[3][4][5]

valine_catabolism Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Multiple Steps IBD Isobutyryl-CoA Dehydrogenase IsobutyrylCoA->IBD GNAT Glycine N-acyltransferase IsobutyrylCoA->GNAT MethylacrylylCoA Methylacrylyl-CoA IBD->MethylacrylylCoA Glycine Glycine Glycine->GNAT N_Isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) GNAT->N_Isobutyrylglycine

Caption: Simplified valine catabolism pathway.

References

Methodological & Application

Application Note: Quantitative Analysis of Acylglycines in Human Urine using a Stable Isotope Dilution LC-MS/MS Method with N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylglycines are a class of metabolites formed through the conjugation of acyl-CoA esters with glycine.[1] In healthy individuals, these compounds are present at low concentrations in biological fluids such as urine. However, in certain inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias, the levels of specific acylglycines are significantly elevated.[2][3] This makes the quantitative analysis of acylglycines a crucial tool for the diagnosis and monitoring of these metabolic disorders.[4] This application note provides a detailed protocol for the sensitive and specific quantification of a panel of acylglycines in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, N-Isobutyrylglycine-d2.

Signaling Pathway

The formation of acylglycines is a detoxification pathway that helps to mitigate the accumulation of toxic acyl-CoA species. This process is primarily catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

cluster_0 Mitochondrion FattyAcids Fatty Acids / Amino Acids AcylCoA Acyl-CoA Esters FattyAcids->AcylCoA β-oxidation / Catabolism GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine N-Acylglycine GLYAT->Acylglycine Conjugation Excretion Urinary Excretion Acylglycine->Excretion

Acylglycine Biosynthesis Pathway

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of acylglycines from urine samples.

UrineSample 1. Urine Sample Collection InternalStandard 2. Internal Standard Spiking (this compound) UrineSample->InternalStandard ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS 6. LC-MS/MS Analysis SupernatantTransfer->LCMS DataAnalysis 7. Data Analysis and Quantification LCMS->DataAnalysis

Quantitative Acylglycine Analysis Workflow

Experimental Protocols

1. Materials and Reagents

  • Acylglycine standards (e.g., Isobutyrylglycine, Propionylglycine, etc.)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (for calibration standards and quality controls)

2. Standard and Internal Standard Stock Solutions

  • Prepare individual stock solutions of each acylglycine standard and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

3. Calibration Standards and Quality Controls

  • Prepare a series of working standard solutions by serially diluting the acylglycine stock solutions in a mixture of water and acetonitrile (50:50, v/v).

  • Prepare calibration standards by spiking the appropriate working standard solutions into pooled human urine. The concentration range should be selected to cover the expected physiological and pathological levels of the analytes.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibration standard, or QC sample.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 2
    1.0 2
    8.0 80
    9.0 80
    9.1 2

    | 12.0 | 2 |

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following table provides examples of MRM transitions for selected acylglycines. It is recommended to optimize these transitions on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propionylglycine132.175.115
Isobutyrylglycine146.175.118
This compound (IS) 148.1 75.1 18
Valerylglycine160.175.120
Hexanoylglycine174.175.120
Octanoylglycine202.275.122
Suberylglycine232.275.125

Note: The MRM transition for this compound is inferred based on the fragmentation pattern of the unlabeled compound, assuming the deuterium (B1214612) labels are on the isobutyryl moiety.

Data Presentation: Quantitative Performance

The performance of the LC-MS/MS method for the quantitative analysis of acylglycines is summarized in the table below. The data is representative and may vary depending on the specific instrumentation and laboratory conditions.[5]

AnalyteLinearity Range (µmol/L)LLOQ (µmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Propionylglycine0.1 - 100>0.9950.1< 5< 895 - 105
Isobutyrylglycine0.1 - 100>0.9950.1< 5< 894 - 106
Valerylglycine0.1 - 100>0.9960.1< 6< 993 - 107
Hexanoylglycine0.05 - 50>0.9950.05< 7< 1092 - 108
Octanoylglycine0.05 - 50>0.9940.05< 7< 1191 - 109
Suberylglycine0.05 - 50>0.9960.05< 8< 1290 - 110

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of acylglycines in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification. The simple sample preparation protocol and rapid LC-MS/MS analysis make this method suitable for high-throughput clinical research and diagnostic applications.

References

Application Notes and Protocols for N-Isobutyrylglycine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of biological matrices for the quantitative analysis of N-Isobutyrylglycine and its deuterated internal standard, N-Isobutyrylglycine-d2. The methodologies outlined are suitable for researchers in metabolic disease, clinical chemistry, and pharmaceutical development.

Introduction

N-Isobutyrylglycine is a critical biomarker for certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency.[1] Its accurate quantification in biological fluids such as urine and plasma is essential for the diagnosis and monitoring of these disorders. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based analyses by correcting for matrix effects and variations during sample processing.[2][3]

This document details various sample preparation techniques, including protein precipitation for plasma samples, and "dilute-and-shoot," liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for urine samples. Derivatization methods for gas chromatography-mass spectrometry (GC-MS) analysis are also provided. The choice of method will depend on the specific requirements of the analytical platform (LC-MS/MS or GC-MS), the desired sensitivity, and the sample matrix.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described sample preparation and analysis methods for acylglycines, including N-Isobutyrylglycine.

Table 1: LC-MS/MS Method Performance for Acylglycine Analysis

ParameterUrine ("Dilute-and-Shoot")Plasma (Protein Precipitation)Reference
Linearity Range0.1 - 100 µM0.1 - 100 µM[2]
Correlation Coefficient (r²)> 0.99> 0.99[2]
Lower Limit of Quantification (LLOQ)0.1 µM0.1 µM[2]
Recovery90.2 - 109.3%Not specified[4]
Precision (%CV)< 10%< 15%[4][5]

Table 2: GC-MS Method Performance for Organic Acid Analysis (Post-Derivatization)

ParameterSerum (Ultrasound-Assisted Derivatization)Reference
Linearity (r)0.9958 - 0.9996[6]
Limit of Detection (LOD)0.04 - 0.42 µmol/L[6]
Reproducibility (%CV)0.32 - 13.76%[6]
Accuracy (Recovery)82.97 - 114.96%[6]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples (for LC-MS/MS Analysis)

This protocol is a rapid and simple method for removing proteins from plasma samples prior to LC-MS/MS analysis.[2]

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (B52724)

  • This compound internal standard working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_plasma_prep Plasma Sample Preparation Workflow plasma 1. Thaw and Vortex Plasma Sample add_is_acetonitrile 2. Add 200 µL Ice-Cold Acetonitrile with IS plasma->add_is_acetonitrile vortex_precipitate 3. Vortex for 30 seconds add_is_acetonitrile->vortex_precipitate centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C vortex_precipitate->centrifuge supernatant 5. Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Plasma Protein Precipitation Workflow
Protocol 2: "Dilute-and-Shoot" for Urine Samples (for LC-MS/MS Analysis)

This is a straightforward and high-throughput method suitable for the direct analysis of urine samples with minimal preparation.[2]

Materials:

  • Urine sample

  • This compound internal standard working solution (in 50% methanol/water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw urine samples at room temperature.

  • Vortex the sample for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.[2]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_urine_dilute Urine 'Dilute-and-Shoot' Workflow urine 1. Thaw, Vortex, and Centrifuge Urine Sample dilute 2. Dilute 50 µL Supernatant with 450 µL IS Solution urine->dilute vortex_mix 3. Vortex for 10 seconds dilute->vortex_mix transfer 4. Transfer to Autosampler Vial vortex_mix->transfer lcms LC-MS/MS Analysis transfer->lcms

Urine "Dilute-and-Shoot" Workflow
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract compared to the "dilute-and-shoot" method, which can be beneficial for reducing matrix effects. This protocol uses a strong anion exchange column.[7]

Materials:

  • Urine sample

  • This compound internal standard

  • Strong anion exchange SPE cartridge

  • Methanol

  • Deionized water

  • 1 M Acetic acid

  • 0.01 M Barium hydroxide (B78521)

  • SPE vacuum manifold

Procedure:

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge twice with 2 mL of methanol.

    • Wash twice with 2 mL of deionized water.

    • Wash twice with 2 mL of 1 M acetic acid.

    • Rinse with deionized water until the eluate is at a neutral pH.

  • Sample Preparation:

    • To a volume of urine containing a known amount of creatinine (B1669602) (e.g., 1 mg), add an equal volume of 0.01 M barium hydroxide and the this compound internal standard.

    • Mix and centrifuge.

    • Take half of the supernatant, dilute with three volumes of deionized water, and adjust the pH to 8-8.5.

  • Extraction:

    • Load the prepared sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines with an appropriate solvent (e.g., an acidified organic solvent).

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The dried residue can be reconstituted for LC-MS/MS analysis or derivatized for GC-MS analysis.

G cluster_urine_spe Urine Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge prep_sample 2. Prepare and pH-adjust Urine Sample with IS condition->prep_sample load_sample 3. Load Sample onto Cartridge prep_sample->load_sample wash 4. Wash Cartridge load_sample->wash elute 5. Elute Acylglycines wash->elute dry_reconstitute 6. Evaporate and Reconstitute/Derivatize elute->dry_reconstitute analysis LC-MS/MS or GC-MS Analysis dry_reconstitute->analysis

Urine Solid-Phase Extraction Workflow
Protocol 4: Silylation Derivatization for GC-MS Analysis

This protocol describes the conversion of N-Isobutyrylglycine to its more volatile trimethylsilyl (B98337) (TMS) ester for GC-MS analysis.

Materials:

  • Dried sample extract (from SPE or LLE)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC-MS autosampler vials

Procedure:

  • Ensure the sample extract is completely dry.

  • To the dried residue, add 100 µL of a 1:1 mixture of BSTFA + 1% TMCS and pyridine.[8]

  • Tightly cap the vial and vortex for 10 seconds.

  • Heat the vial at 80°C for 30 minutes.[8]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

G cluster_derivatization Silylation Derivatization Workflow for GC-MS dried_sample 1. Dried Sample Extract add_reagents 2. Add BSTFA (+1% TMCS) and Pyridine dried_sample->add_reagents vortex_heat 3. Vortex and Heat at 80°C for 30 min add_reagents->vortex_heat cool 4. Cool to Room Temperature vortex_heat->cool gcms GC-MS Analysis cool->gcms

Silylation Derivatization Workflow for GC-MS

Signaling Pathways and Logical Relationships

The analysis of N-Isobutyrylglycine is rooted in the metabolic pathway of the branched-chain amino acid valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine.

G cluster_pathway Metabolic Pathway of N-Isobutyrylglycine Formation Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA IBD Isobutyryl-CoA Dehydrogenase (deficient) IsobutyrylCoA->IBD Normal Pathway GLYAT Glycine N-acyltransferase IsobutyrylCoA->GLYAT Alternative Pathway in Deficiency MethacrylylCoA Methacrylyl-CoA IBD->MethacrylylCoA Glycine Glycine Glycine->GLYAT NIsobutyrylglycine N-Isobutyrylglycine (elevated) GLYAT->NIsobutyrylglycine

N-Isobutyrylglycine Metabolic Pathway

References

Application Note: Quantification of N-Isobutyrylglycine in Human Urine and Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isobutyrylglycine is an acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism.[1] Elevated levels of N-Isobutyrylglycine in biological fluids are particularly associated with isobutyryl-CoA dehydrogenase (IBD) deficiency, a genetic disorder affecting the catabolism of the branched-chain amino acid valine.[1] In this condition, the accumulation of isobutyryl-CoA leads to its alternative metabolism through conjugation with glycine (B1666218), resulting in increased excretion of N-Isobutyrylglycine. Accurate and sensitive quantification of this metabolite is essential for clinical diagnosis and for monitoring dietary or therapeutic interventions.

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Isobutyrylglycine in human urine and plasma. The method utilizes a stable isotope-labeled internal standard and has been validated for linearity, sensitivity, accuracy, and precision.

Metabolic Pathway of N-Isobutyrylglycine Formation

N-Isobutyrylglycine is formed as a result of the incomplete breakdown of the amino acid valine. In a healthy individual, valine is catabolized through a series of enzymatic steps to ultimately enter the citric acid cycle for energy production. A key intermediate in this pathway is isobutyryl-CoA. In individuals with IBD deficiency, the enzyme isobutyryl-CoA dehydrogenase is dysfunctional, leading to an accumulation of isobutyryl-CoA. This excess isobutyryl-CoA is then diverted to a detoxification pathway where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form N-Isobutyrylglycine, which is subsequently excreted in the urine.

Valine Catabolism and N-Isobutyrylglycine Formation Valine Catabolism Pathway Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Branched-Chain Aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Branched-Chain α-Ketoacid Dehydrogenase Complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-Acyltransferase IBD_Deficiency Isobutyryl-CoA Dehydrogenase Deficiency Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA Glycine Glycine Glycine->N_Isobutyrylglycine Urine Urinary Excretion N_Isobutyrylglycine->Urine LC-MS/MS Experimental Workflow Workflow for N-Isobutyrylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample_Collection Sample Collection (Urine or Plasma) Add_IS Addition of Internal Standard (N-Isobutyrylglycine-d7) Sample_Collection->Add_IS Urine_Prep Urine: Dilute and Shoot Add_IS->Urine_Prep Plasma_Prep Plasma: Protein Precipitation Add_IS->Plasma_Prep Centrifugation Centrifugation Urine_Prep->Centrifugation Plasma_Prep->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of N-Isobutyrylglycine Calibration_Curve->Quantification

References

Application Notes and Protocols for N-Isobutyrylglycine-d2 in Clinical Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of Isobutyryl-CoA dehydrogenase (IBD) deficiency, an inherited metabolic disorder affecting the catabolism of the amino acid valine. In clinical metabolomics, accurate and precise quantification of N-Isobutyrylglycine in biological matrices such as urine is paramount. The use of a stable isotope-labeled internal standard, such as N-Isobutyrylglycine-d2, is essential for achieving reliable results with mass spectrometry-based methods by correcting for matrix effects and variations during sample preparation and analysis.

These application notes provide detailed protocols for the quantitative analysis of N-Isobutyrylglycine in human urine using this compound as an internal standard, employing both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway and Biomarker Rationale

Isobutyryl-CoA dehydrogenase deficiency is an autosomal recessive disorder caused by mutations in the ACAD8 gene, which codes for the mitochondrial enzyme isobutyryl-CoA dehydrogenase.[1] This enzyme catalyzes a key step in the degradation pathway of valine. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently detoxified by conjugation with glycine (B1666218) to form N-Isobutyrylglycine, leading to its elevated excretion in urine.[1] Therefore, quantifying urinary N-Isobutyrylglycine is a primary diagnostic indicator for IBD deficiency.

Below is a diagram illustrating the metabolic pathway of valine and the point of disruption in IBD deficiency.

Valine Metabolism and IBD Deficiency Valine Metabolism Pathway and the Impact of IBD Deficiency cluster_pathway Normal Valine Catabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (ACAD8) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Multiple steps Excretion Excretion N_Isobutyrylglycine->Excretion Urinary Excretion

Caption: Valine metabolism and the effect of IBD deficiency.

Quantitative Data

The concentration of N-Isobutyrylglycine is significantly elevated in the urine of individuals with IBD deficiency compared to healthy controls. The following table summarizes typical quantitative findings.

AnalytePatient CohortMatrixConcentration Range (mmol/mol creatinine)Reference Range (mmol/mol creatinine)
N-Isobutyrylglycine IBD DeficiencyUrineSignificantly elevated (case-dependent)0 - 3[1]
N-Isobutyrylglycine Healthy ControlsUrine0 - 30 - 3[1]

Note: While specific concentration ranges for IBDD patients are not consistently reported in the literature and can vary, the presence of N-isobutyrylglycine above the reference range is a key diagnostic marker.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Isobutyrylglycine in Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation.

1. Materials and Reagents

  • N-Isobutyrylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid

  • Urine samples (patient and control)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standards and Internal Standard

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isobutyrylglycine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Isobutyrylglycine stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Internal Standard Working Solution (10 µM): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the 10 µM this compound internal standard working solution.

  • Vortex the mixture thoroughly.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Proposed MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      N-Isobutyrylglycine 146.1 76.1 15

      | this compound | 148.1 | 78.1 | 15 |

    • Note: Collision energies should be optimized for the specific instrument used.

5. Data Analysis

  • Integrate the peak areas for the MRM transitions of N-Isobutyrylglycine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of N-Isobutyrylglycine in the urine samples from the calibration curve.

  • Normalize the final concentration to the urinary creatinine (B1669602) level.

LC_MS_MS_Workflow LC-MS/MS Workflow for N-Isobutyrylglycine Analysis start Urine Sample Collection centrifuge Centrifugation start->centrifuge add_is Add this compound Internal Standard centrifuge->add_is dilute Dilution add_is->dilute lc_ms LC-MS/MS Analysis (MRM Mode) dilute->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis end Report Results (mmol/mol creatinine) data_analysis->end

Caption: LC-MS/MS workflow for N-Isobutyrylglycine analysis.
Protocol 2: Quantitative Analysis of N-Isobutyrylglycine in Urine by GC-MS

This protocol involves derivatization to make the analyte volatile for GC-MS analysis.

1. Materials and Reagents

  • N-Isobutyrylglycine analytical standard

  • This compound internal standard

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Urine samples (patient and control)

  • Glass test tubes with screw caps

  • Heating block

  • Nitrogen evaporator

  • GC-MS autosampler vials with inserts

2. Sample Preparation and Derivatization

  • Thaw and centrifuge urine samples as described in the LC-MS/MS protocol.

  • To 1 mL of urine supernatant in a glass test tube, add 10 µL of the 10 µM this compound internal standard working solution.

  • Add NaCl to saturate the solution.

  • Acidify the urine to pH 1-2 with HCl.

  • Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with another 3 mL of ethyl acetate and combine the extracts.

  • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70 °C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the tube to room temperature and transfer the derivatized sample to a GC-MS vial with an insert.

3. GC-MS Instrumental Parameters

  • Gas Chromatography System:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Mode: Splitless

  • Mass Spectrometry System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (as TMS derivatives):

      • N-Isobutyrylglycine-TMS: Monitor characteristic fragment ions (specific m/z values to be determined from the mass spectrum of the derivatized standard).

      • This compound-TMS: Monitor the corresponding fragment ions with a +2 Da shift.

4. Data Analysis

  • Follow a similar data analysis procedure as described for the LC-MS/MS method, using the integrated peak areas of the selected ions for the analyte and internal standard to calculate the concentration.

  • Normalize the final concentration to the urinary creatinine level.

GC_MS_Workflow GC-MS Workflow for N-Isobutyrylglycine Analysis start Urine Sample add_is Add Internal Standard (this compound) start->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization TMS Derivatization (BSTFA) evaporation->derivatization gc_ms GC-MS Analysis (SIM Mode) derivatization->gc_ms data_analysis Data Processing and Quantification gc_ms->data_analysis end Final Concentration (mmol/mol creatinine) data_analysis->end

Caption: GC-MS workflow for N-Isobutyrylglycine analysis.

Conclusion

The quantitative analysis of N-Isobutyrylglycine in urine using its deuterated analog, this compound, as an internal standard provides a robust and reliable method for the diagnosis and monitoring of Isobutyryl-CoA dehydrogenase deficiency. The choice between LC-MS/MS and GC-MS will depend on the specific laboratory setup and expertise. The LC-MS/MS method offers the advantage of simpler sample preparation and higher throughput, while GC-MS is a well-established technique for organic acid analysis. Both methods, when properly validated, can deliver the accuracy and precision required for clinical metabolomics applications.

References

Application Notes and Protocols for N-Isobutyrylglycine-d2 in the Study of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, primarily Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). IBDD is an autosomal recessive genetic disorder that affects the metabolism of the branched-chain amino acid valine. The deficiency of the isobutyryl-CoA dehydrogenase enzyme leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine and excreted in the urine. Elevated levels of N-Isobutyrylglycine can also be associated with other metabolic disorders, such as ethylmalonic encephalopathy and propionic acidemia.[1]

Accurate and precise quantification of N-Isobutyrylglycine in biological matrices, particularly urine, is essential for the differential diagnosis of patients with elevated C4-acylcarnitine in newborn screening panels. Stable isotope dilution analysis using N-Isobutyrylglycine-d2 as an internal standard is the gold-standard analytical method, providing high accuracy and minimizing matrix effects.

This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of N-Isobutyrylglycine for research and diagnostic purposes.

Application Notes

Analyte and Internal Standard
  • Analyte: N-Isobutyrylglycine

  • Internal Standard: this compound

The use of a deuterated internal standard with a mass shift of +2 atomic mass units ensures co-elution with the analyte during chromatographic separation and similar ionization efficiency in the mass spectrometer, allowing for accurate correction of any analyte loss during sample preparation and instrumental analysis.

Principle of the Assay

The quantitative analysis of N-Isobutyrylglycine is performed by stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). A known amount of this compound is added to the urine sample at the beginning of the sample preparation process. The sample is then processed to extract the analyte and internal standard. The extract is analyzed by MS/MS or GC-MS, and the concentration of N-Isobutyrylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Significance

Elevated urinary excretion of N-Isobutyrylglycine is a key diagnostic marker for IBDD. Quantitative analysis helps to:

  • Confirm the diagnosis of IBDD in newborns with elevated C4-acylcarnitine.

  • Differentiate IBDD from other organic acidurias.

  • Monitor the dietary management and treatment of affected individuals.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the analysis of N-Isobutyrylglycine.

ParameterValueReference
Chemical Formula
N-IsobutyrylglycineC6H11NO3--INVALID-LINK--
This compoundC6H9D2NO3--INVALID-LINK--
Molecular Weight
N-Isobutyrylglycine145.16 g/mol --INVALID-LINK--
This compound147.17 g/mol --INVALID-LINK--
LC-MS/MS Parameters (Suggested Starting Points)
Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) - N-Isobutyrylglycine m/z 146.1
Product Ion (Q3) - N-Isobutyrylglycine m/z 76.1
Precursor Ion (Q1) - this compound m/z 148.1
Product Ion (Q3) - this compound m/z 78.1
Collision Energy 10-20 eV (to be optimized)
Dwell Time 50-100 ms
GC-MS Parameters (as Trimethylsilyl Derivatives - Suggested Starting Points)
Parameter Value
Ionization Mode Electron Ionization (EI)
Characteristic m/z for N-Isobutyrylglycine-TMS To be determined empirically (monitor multiple ions)
Characteristic m/z for this compound-TMS To be determined empirically (monitor multiple ions)
Urinary N-Isobutyrylglycine Concentrations
Population Concentration Range (µmol/mmol creatinine)
Healthy Individuals < 5
IBDD Patients > 100 (can be significantly higher)

Note: These values are approximate and should be established and validated in each laboratory.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Isobutyrylglycine in Urine by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of N-Isobutyrylglycine in human urine.

Materials:

  • N-Isobutyrylglycine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of N-Isobutyrylglycine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Solutions:

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the N-Isobutyrylglycine stock solution in a 50:50 methanol:water mixture to achieve concentrations ranging from 0.1 to 50 µg/mL.

    • Internal Standard Working Solution: Prepare a 10 µg/mL working solution of this compound in a 50:50 methanol:water mixture.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the urine samples to ensure homogeneity.

    • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, add 50 µL of urine supernatant.

    • To each urine sample, quality control sample, and calibration standard, add 10 µL of the 10 µg/mL this compound internal standard working solution.

    • Add 440 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard reverse-phase LC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate N-Isobutyrylglycine from other urine components (e.g., 0-2 min: 2% B; 2-8 min: 2-98% B; 8-10 min: 98% B; 10-10.1 min: 98-2% B; 10.1-12 min: 2% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Isobutyrylglycine: 146.1 -> 76.1

      • This compound: 148.1 -> 78.1

    • Note: Instrument parameters such as collision energy, cone voltage, and source temperatures should be optimized for the specific instrument being used.

  • Data Analysis:

    • Integrate the peak areas for both N-Isobutyrylglycine and this compound.

    • Calculate the peak area ratio (N-Isobutyrylglycine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-Isobutyrylglycine in the urine samples from the calibration curve.

    • Normalize the N-Isobutyrylglycine concentration to the urinary creatinine (B1669602) concentration.

Protocol 2: Quantitative Analysis of N-Isobutyrylglycine in Urine by GC-MS

This protocol describes the derivatization and analysis of N-Isobutyrylglycine in urine using GC-MS.

Materials:

  • N-Isobutyrylglycine (analytical standard)

  • This compound (internal standard)

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Glass test tubes with screw caps

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock and working solutions as described in Protocol 1.

  • Sample Preparation and Extraction:

    • In a glass test tube, add 100 µL of urine.

    • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

    • Acidify the urine to pH 1-2 with 1M HCl.

    • Saturate the sample with NaCl.

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate.

    • Combine the ethyl acetate extracts.

    • Evaporate the combined extracts to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • GC System: A standard gas chromatograph.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A suitable temperature program to separate the derivatized organic acids (e.g., initial temperature of 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Ions to Monitor: Select characteristic ions for the TMS derivatives of N-Isobutyrylglycine and this compound. These need to be determined empirically.

  • Data Analysis:

    • Follow the same principles as for the LC-MS/MS data analysis, using the peak area ratios of the selected ions for the analyte and internal standard to quantify the concentration of N-Isobutyrylglycine.

Visualizations

Diagnostic_Workflow_for_IBDD cluster_0 Newborn Screening cluster_1 Differential Diagnosis cluster_2 Confirmation NBS Dried Blood Spot (Elevated C4-Acylcarnitine) Urine_Analysis Urinary Acylglycine Analysis (Quantitative) NBS->Urine_Analysis Follow-up Testing Organic_Acids Urine Organic Acid Analysis NBS->Organic_Acids Follow-up Testing IBDD Diagnosis: Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) Urine_Analysis->IBDD High N-Isobutyrylglycine Normal Normal Urine_Analysis->Normal Normal N-Isobutyrylglycine Other_Disorder Other Metabolic Disorder Organic_Acids->Other_Disorder Abnormal Profile

Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).

Valine_Metabolism_Pathway Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Normal Pathway IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD_enzyme Glycine_Conjugation Glycine Conjugation Isobutyryl_CoA->Glycine_Conjugation Alternative Pathway in IBDD Propionyl_CoA Propionyl-CoA Methylacrylyl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle IBD_enzyme->Methylacrylyl_CoA IBDD IBDD (Enzyme Deficiency) IBD_enzyme->IBDD N_Isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) Glycine_Conjugation->N_Isobutyrylglycine LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of N-Isobutyrylglycine Calibration->Quantification

References

Application Notes and Protocols for Targeted Metabolomics using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted metabolomics aims to accurately quantify a predefined set of metabolites to test a specific hypothesis, often related to biomarker discovery or the elucidation of metabolic pathways affected by disease or drug treatment. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry-based metabolomics.[1][2][3] Deuterated standards are molecules identical to the analyte of interest, with one or more hydrogen atoms replaced by deuterium.[3] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[3][4] This co-behavior effectively corrects for variability introduced during sample extraction, chromatography, and ionization, thereby minimizing matrix effects and improving data reliability.[1][3][5]

This document provides a comprehensive workflow for targeted metabolomics using deuterated standards, from experimental design to data analysis. It includes detailed protocols for sample preparation and LC-MS/MS analysis, guidelines for data processing, and visual representations of the workflow and relevant pathways.

Key Considerations for Using Deuterated Standards

The success of a targeted metabolomics experiment heavily relies on the proper selection and use of deuterated internal standards. Critical factors to consider include:

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment (typically >98%) to minimize signal overlap with the natural isotopic abundance of the analyte.[3][4]

  • Position of Deuterium Labels: Deuterium atoms must be located in chemically stable positions within the molecule to prevent H/D exchange with the solvent or matrix during sample processing.[4] Labeling on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups should be avoided.[4]

  • Mass Shift: A sufficient mass difference (ideally ≥3 amu) between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk.[4]

  • Co-elution: The deuterated standard should ideally co-elute with the analyte to ensure they experience the same matrix effects during ionization.[4]

Experimental Workflow

The overall workflow for targeted metabolomics with deuterated standards can be broken down into several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Deuterated Internal Standard Mix Sample->Spike Extract Metabolite Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize Reconstitute Reconstitution in LC-MS compatible solvent Derivatize->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (QqQ-MS) LC->MS Peak Peak Integration & Quantification MS->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Cal Calibration Curve Generation Ratio->Cal Quant Absolute Quantification Cal->Quant Stats Statistical Analysis Quant->Stats

Caption: High-level workflow for targeted metabolomics.

Protocols

Protocol 1: Sample Preparation for Targeted Analysis of Amino Acids in Human Plasma

This protocol describes the extraction of amino acids from human plasma for analysis by LC-MS/MS.

Materials:

  • Human plasma samples (stored at -80°C)

  • Deuterated amino acid internal standard (IS) mix (e.g., l-Phenylalanine-d8, l-Valine-d8) in a stock solution.[6][7]

  • Methanol (B129727) (LC-MS grade), pre-chilled to -20°C[6]

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • LC vials with inserts

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Prepare IS Working Solution: Prepare a working solution of the deuterated amino acid mix in methanol at a concentration appropriate for the expected physiological range of the target amino acids.

  • Protein Precipitation and Extraction:

    • Pipette 50 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.

    • Add 200 µL of the pre-chilled methanol containing the deuterated internal standard mix.[6]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer:

    • Carefully transfer the supernatant (approximately 200 µL) to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Solvent Evaporation:

    • Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the metabolites are fully dissolved.

  • Final Centrifugation and Transfer:

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the clear supernatant to an LC vial with an insert for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of amino acids using a triple quadrupole mass spectrometer (QqQ-MS).

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (HILIC Separation):

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 85% B) and gradually decrease to elute the polar amino acids.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Scheduled MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Scheduled Multiple Reaction Monitoring (MRM). This approach saves time and improves sensitivity by only monitoring for specific transitions when the corresponding analyte is expected to elute.[1]

  • MRM Transitions: For each target amino acid and its corresponding deuterated internal standard, at least two MRM transitions (precursor ion -> product ion) should be optimized. The precursor ion is the protonated molecule [M+H]+, and the product ions are characteristic fragments generated by collision-induced dissociation.

  • Optimization: Collision energies and other MS parameters should be optimized for each transition using authentic standards to achieve maximal signal intensity.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different sample groups.

AnalyteSample Group A (Mean ± SD, µM)Sample Group B (Mean ± SD, µM)p-valueFold Change (B/A)
Alanine150.2 ± 15.1225.8 ± 20.30.0011.50
Leucine85.6 ± 9.2130.1 ± 12.5<0.0011.52
Phenylalanine50.1 ± 5.878.4 ± 8.10.0021.56
Tryptophan45.3 ± 4.946.1 ± 5.20.7851.02

Signaling Pathway Visualization

Metabolomics data often provides insights into the activity of various signaling pathways. For example, alterations in amino acid levels can be linked to the mTOR signaling pathway, a central regulator of cell growth and metabolism.

G cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 AminoAcids Amino Acids AminoAcids->mTORC1 EnergyStatus Energy Status (ATP/AMP) EnergyStatus->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Autophagy Autophagy Inhibition mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway.

Data Analysis Workflow

The data acquired from the LC-MS/MS instrument requires several processing steps to obtain the final quantitative results.

G RawData Raw LC-MS/MS Data (.raw, .wiff, etc.) PeakPicking Peak Detection and Integration RawData->PeakPicking ISTD_Normalization Internal Standard Normalization (Analyte Peak Area / IS Peak Area) PeakPicking->ISTD_Normalization Calibration Calibration Curve Construction (Response Ratio vs. Concentration) ISTD_Normalization->Calibration Quantification Concentration Calculation Calibration->Quantification DataReview Data Quality Control and Review Quantification->DataReview StatisticalAnalysis Statistical Analysis (t-test, ANOVA) DataReview->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

Caption: Data analysis workflow for targeted metabolomics.

Conclusion

The use of deuterated internal standards in targeted metabolomics workflows provides a robust and reliable method for the accurate quantification of metabolites in complex biological samples.[1][2] By carefully considering the selection of standards and adhering to optimized protocols for sample preparation and LC-MS/MS analysis, researchers can generate high-quality data suitable for hypothesis testing in a wide range of scientific disciplines, from basic research to clinical applications.[1] The detailed protocols and workflows presented here serve as a comprehensive guide for implementing these powerful analytical techniques.

References

Application Notes and Protocols for the Quantitative Analysis of N-Isobutyrylglycine-d2 in Urine and Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism.[1][2] Specifically, elevated levels of N-isobutyrylglycine in urine and plasma are strongly associated with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][2][3] The quantitative analysis of this metabolite is therefore essential for the early diagnosis, and management of patients with IBDD and other related metabolic disorders.[4]

This document provides detailed application notes and protocols for the sensitive and specific quantification of N-isobutyrylglycine in human urine and plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, N-Isobutyrylglycine-d2.

Metabolic Pathway of Valine Catabolism and Role of N-Isobutyrylglycine

The catabolism of valine involves a series of enzymatic reactions. A deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD) leads to an accumulation of isobutyryl-CoA. This excess isobutyryl-CoA is then conjugated with glycine (B1666218) to form N-isobutyrylglycine, which is subsequently excreted in the urine.[1][2]

cluster_pathway Valine Catabolism Pathway cluster_alternative Alternative Pathway in IBDD Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase Methylacrylyl_CoA Methylacrylyl_CoA Isobutyryl_CoA->Methylacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methylacrylyl_CoA->Propionyl_CoA Excretion Excretion N_Isobutyrylglycine->Excretion in Urine

Caption: Valine catabolism pathway and the formation of N-Isobutyrylglycine in IBDD.

Quantitative Analysis by UPLC-MS/MS

The method of choice for the accurate and sensitive quantification of N-isobutyrylglycine is UPLC-MS/MS. This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5]

Experimental Protocols

1. Urine Sample Preparation (Dilute-and-Shoot)

This protocol is a simple and rapid method for the preparation of urine samples.

Start Urine Sample Collection Thaw Thaw sample at room temperature Start->Thaw Vortex1 Vortex for 10 seconds Thaw->Vortex1 Centrifuge Centrifuge at 4000 x g for 5 minutes Vortex1->Centrifuge Mix Mix 50 µL supernatant with 450 µL Internal Standard Solution (this compound in water) Centrifuge->Mix Vortex2 Vortex for 10 seconds Mix->Vortex2 Transfer Transfer to autosampler vial Vortex2->Transfer Analyze UPLC-MS/MS Analysis Transfer->Analyze

Caption: Experimental workflow for urine sample preparation.

Methodology:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard solution (this compound in LC-MS grade water). The concentration of the internal standard should be optimized based on the expected range of endogenous N-isobutyrylglycine.

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.

2. Plasma Sample Preparation (Protein Precipitation)

For plasma samples, a protein precipitation step is necessary to remove high-abundance proteins that can interfere with the analysis.[6]

Start Plasma Sample Collection Thaw Thaw sample on ice Start->Thaw Vortex1 Vortex for 10 seconds Thaw->Vortex1 Precipitate Add 200 µL ice-cold acetonitrile (B52724) with Internal Standard (this compound) to 50 µL plasma Vortex1->Precipitate Vortex2 Vortex vigorously for 30 seconds Precipitate->Vortex2 Incubate Incubate at -20°C for 20 minutes Vortex2->Incubate Centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C Incubate->Centrifuge Transfer Transfer supernatant to autosampler vial Centrifuge->Transfer Analyze UPLC-MS/MS Analysis Transfer->Analyze

Caption: Experimental workflow for plasma sample preparation.

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex the samples for 10 seconds.

  • In a clean microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound) to 50 µL of plasma. The ratio of acetonitrile to plasma is typically 4:1.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new autosampler vial, avoiding the protein pellet.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

The following table summarizes typical UPLC-MS/MS parameters for the analysis of N-isobutyrylglycine. These parameters should be optimized for the specific instrumentation used.

ParameterSetting
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart with 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM Transitions
N-IsobutyrylglycinePrecursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)]
e.g., 160.1 -> 76.1[7]
This compoundPrecursor Ion (m/z) -> Product Ion (m/z) [Collision Energy (eV)]
e.g., 162.1 -> 76.1[7]

Data Presentation: Quantitative Summary

The following tables provide a summary of typical quantitative data for the analysis of N-isobutyrylglycine.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range0.1 - 100 µM[8]
0.005 - 25.0 µM[7]
Lower Limit of Quantification (LLOQ)0.1 µM[8]
AccuracyWithin ±15% of nominal concentration[8]
Precision (CV%)< 15%[8]

Table 2: Reported Concentrations of N-Isobutyrylglycine in Urine

PopulationConcentration (mmol/mol creatinine)Reference
Healthy Controls0 - 3[1]
IBDD PatientsSignificantly elevated[1][2][3]

Data Analysis and Quality Control

Quantification is based on the ratio of the peak area of the endogenous N-isobutyrylglycine to the peak area of the this compound internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of N-isobutyrylglycine in the unknown samples is then determined from this calibration curve.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The results of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration).

References

Application Notes and Protocols: Derivatization Methods for Acylglycine Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of acylglycines for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Acylglycines are important biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders. Their analysis is crucial for disease diagnosis and monitoring. Derivatization is an essential sample preparation step for GC-MS analysis of acylglycines, as it increases their volatility and thermal stability, leading to improved chromatographic separation and detection.

Introduction to Derivatization for Acylglycine Analysis

Acylglycines are non-volatile and thermally labile compounds, making their direct analysis by GC-MS challenging. Derivatization chemically modifies the acylglycine molecules, replacing active hydrogen atoms in the carboxyl and amino groups with less polar, more volatile moieties. The most common derivatization strategies for acylglycines include silylation, acylation, and esterification.[1][2][3] The choice of derivatization method depends on the specific acylglycines of interest, the sample matrix, and the desired sensitivity of the assay.

Common Derivatization Methods

The primary goal of derivatization is to convert polar, non-volatile acylglycines into thermally stable, volatile derivatives suitable for GC-MS analysis.[1][2] The main approaches are silylation, acylation, and esterification.

Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group.[4] Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[4]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating reagent that reacts with a wide range of polar compounds.[5][6] Its byproducts are highly volatile, which minimizes chromatographic interference.[6]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS-amide available, making it ideal for the analysis of early eluting compounds.[6][7][8]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the derivatization of sterically hindered groups.[3][5][6]

  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[4][9]

Acylation

Acylation involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acyl halide. This process reduces the polarity of the compound and can improve its chromatographic properties.[3][10][11][12][13]

Esterification

Esterification converts carboxylic acids into esters, which are more volatile and less polar.[14][15] This method is particularly useful for acylglycines as it targets the carboxylic acid moiety. Common reagents include alcohols in the presence of an acid catalyst.[15] A specific example is the use of bis(trifluoromethyl)benzyl (BTFMB) esters.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different derivatization methods applied to acylglycine analysis.

Derivatization MethodReagent(s)Typical Reaction ConditionsKey AdvantagesTypical AnalytesReference(s)
Silylation (TMS) BSTFA + 1% TMCS60-90°C for 30-60 minVersatile, volatile byproductsOrganic acids, amino acids, sugars[5][6][17]
Silylation (TMS) MSTFA + 1% TMCS30-60°C for 30-90 minMost volatile TMS reagent, ideal for early eluting compoundsMetabolites, amino acids[6][7][8][18][19]
Silylation (TBDMS) MTBSTFA100°C for 4 hoursDerivatives are highly stable to hydrolysisAmino acids[4][9]
Esterification 3 N Butanolic-HCl65°C for 30 minGood for targeting carboxylic acid groups15 different acylglycines[20]
Esterification Bis(trifluoromethyl)benzyl bromideNot specified in abstractHigh sensitivity with NCI-MSShort- and medium-chain acylglycines[16]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is a general guideline for the derivatization of acylglycines using BSTFA catalyzed by TMCS.[5][17][21]

Reagents and Materials:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane)

  • Acetonitrile (B52724) or Pyridine (B92270) (anhydrous)

  • Internal standard solution

  • Sample containing acylglycines (dried)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer an appropriate volume of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen at 40-70°C.[18][21] It is crucial to remove all moisture as it can deactivate the silylating reagent.[4][17]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample.[21] If the sample is not readily soluble, a solvent such as anhydrous acetonitrile or pyridine can be added.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or oven.[21] For difficult-to-derivatize compounds, the reaction time and temperature may need to be optimized.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is often used for samples containing keto-acids to prevent the formation of multiple derivatives from tautomers.[8][19]

Reagents and Materials:

  • Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS

  • Internal standard solution

  • Sample containing acylglycines (dried)

  • Reaction vials

  • Heating block or incubator

Procedure:

  • Sample Drying: Evaporate the sample to dryness as described in Protocol 1.

  • Methoximation: Add 20 µL of methoxyamine hydrochloride solution to the dried sample. Vortex to dissolve and incubate at 30°C for 90 minutes with shaking.[22]

  • Silylation: Add 80 µL of MSTFA + 1% TMCS to the vial. Tightly cap and incubate at 37°C for 30 minutes with shaking.[8][19]

  • Cooling: Cool the vial to room temperature before analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Extract drying Evaporate to Dryness (Nitrogen Stream, 40-70°C) start->drying add_reagent Add BSTFA + 1% TMCS drying->add_reagent reaction Heat at 60°C for 1 hour add_reagent->reaction cool Cool to Room Temperature reaction->cool gcms GC-MS Analysis cool->gcms

Caption: Workflow for single-step silylation of acylglycines.

experimental_workflow_two_step cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Sample Extract drying Evaporate to Dryness start->drying methoximation Step 1: Methoximation (MeOx in Pyridine, 30°C, 90 min) drying->methoximation silylation Step 2: Silylation (MSTFA + 1% TMCS, 37°C, 30 min) methoximation->silylation cool Cool to Room Temperature silylation->cool gcms GC-MS Analysis cool->gcms

Caption: Workflow for two-step derivatization of acylglycines.

derivatization_logic cluster_analyte Analyte Properties cluster_method Derivatization Method cluster_outcome Expected Outcome acylglycine Acylglycine (Contains -COOH and -NH-CO- groups) keto_group Contains Keto Group? acylglycine->keto_group silylation Single-Step Silylation (e.g., BSTFA/MSTFA) keto_group->silylation No two_step Two-Step Derivatization (Methoximation + Silylation) keto_group->two_step Yes good_derivatization Stable & Volatile Derivative silylation->good_derivatization prevent_isomers Prevents Tautomers, Single Derivative Peak two_step->prevent_isomers

Caption: Logic for choosing a derivatization method.

References

Application Notes: Quantitative Analysis of N-Isobutyrylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Isobutyrylglycine is an acylglycine that serves as a crucial biomarker for monitoring certain inborn errors of metabolism. Specifically, elevated levels of N-isobutyrylglycine in urine are indicative of isobutyryl-CoA dehydrogenase deficiency, a disorder related to the catabolism of the branched-chain amino acid valine. Accurate and precise quantification of this metabolite is essential for clinical research and for understanding the efficacy of therapeutic interventions.

This application note describes a robust and sensitive method for the quantification of N-Isobutyrylglycine in human urine using a stable isotope dilution assay (SIDA) with N-Isobutyrylglycine-d2 as the internal standard. The analysis is performed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high selectivity and sensitivity for this application.

Principle of the Method

The stable isotope dilution technique is the gold standard for quantitative analysis by mass spectrometry. A known amount of the stable isotope-labeled internal standard (this compound), which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. Any sample loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to highly accurate and precise results.

Metabolic Pathway of N-Isobutyrylglycine Formation

N-Isobutyrylglycine is formed as a result of the conjugation of isobutyryl-CoA with glycine. Isobutyryl-CoA is an intermediate in the degradation pathway of the essential amino acid valine.[1][2] In individuals with a deficiency in the enzyme isobutyryl-CoA dehydrogenase, isobutyryl-CoA accumulates and is subsequently detoxified through conjugation with glycine, leading to an increased excretion of N-isobutyrylglycine in the urine.[3]

Valine Degradation and N-Isobutyrylglycine Formation Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (Deficient in IVA) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Further metabolism Glycine Glycine Glycine->N_Isobutyrylglycine

Figure 1: Simplified metabolic pathway of valine degradation and the formation of N-Isobutyrylglycine.

Experimental

Materials and Reagents
  • N-Isobutyrylglycine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Instrumentation
  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isobutyrylglycine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Isobutyrylglycine by serial dilution of the primary stock solution with 50% methanol/water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in 50% methanol/water.

Sample Preparation Protocol

The sample preparation for urine is a straightforward "dilute-and-shoot" method.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for UPLC-MS/MS analysis.

Sample Preparation Workflow cluster_sample_prep Urine Sample Preparation start Thaw Urine Sample vortex1 Vortex (10s) start->vortex1 centrifuge Centrifuge (4000 x g, 5 min) vortex1->centrifuge supernatant Collect 50 µL Supernatant centrifuge->supernatant add_is Add 450 µL Internal Standard Working Solution supernatant->add_is vortex2 Vortex (10s) add_is->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer analysis UPLC-MS/MS Analysis transfer->analysis

Figure 2: Experimental workflow for the preparation of urine samples.

UPLC-MS/MS Method

UPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 2% B for 0.5 min, 2-98% B in 5 min, hold at 98% B for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 2.4 min

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for N-Isobutyrylglycine and its deuterated internal standard are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Isobutyrylglycine 146.176.0502015
This compound 148.178.0502015

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.[4][5]

Linearity The calibration curve was linear over a concentration range of 1.0 to 500 nM. The correlation coefficient (r²) was > 0.99.

Sensitivity The lower limit of quantitation (LLOQ) was determined to be between 1-5 nM, with a signal-to-noise ratio greater than 10.[4]

Precision and Accuracy The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) and accuracy (%RE) were both within ±15%.[4][5]

Matrix Effect The use of a stable isotope-labeled internal standard that co-elutes with the analyte effectively compensates for any matrix-induced ion suppression or enhancement, ensuring accurate quantification.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the method.

ParameterResult
Linearity Range 1.0 - 500 nM
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1-5 nM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Analysis of Urine Samples from Healthy Individuals

Urine samples from a cohort of healthy adults were analyzed to establish a reference range for N-Isobutyrylglycine. The concentration range observed in this population is presented below.

AnalyteConcentration Range (umol/mmol creatinine)
N-Isobutyrylglycine 0.2157 – 1.6217

Data from Stanislaus A, et al. (2012).[6]

Conclusion

The stable isotope dilution UPLC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Isobutyrylglycine in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for applications in clinical research for the study of inborn errors of metabolism and in pharmaceutical development for monitoring metabolic pathways.

References

Troubleshooting & Optimization

Troubleshooting isotopic labeling experiments with N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isobutyrylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for isotopic labeling experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of N-Isobutyrylglycine, a metabolite found in human urine.[1][2] It is an N-acylglycine, meaning an isobutyryl group is attached to the nitrogen atom of glycine (B1666218).[1] N-Isobutyrylglycine is formed through the glycine conjugation pathway, a detoxification process that occurs in the mitochondria.[1] This pathway conjugates various acyl-CoA molecules with glycine, making them less toxic and more water-soluble for easier excretion.[1] The primary application of this compound is as a stable isotope tracer in metabolic research to study the dynamics of the glycine conjugation pathway and to investigate inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency, for which elevated levels of N-Isobutyrylglycine are a key biomarker.[1][3]

Q2: What are the key considerations for the purity of this compound in my experiments?

A2: For accurate and reliable quantification in isotopic labeling experiments, both high chemical and isotopic purity of this compound are crucial.

  • Chemical Purity: This ensures that no other compounds are present that could interfere with the analysis. A recommended chemical purity is >99%.

  • Isotopic Purity (Isotopic Enrichment): This minimizes the contribution of the unlabeled analyte in your labeled standard solution, which is critical for accurate quantification. An isotopic enrichment of ≥98% is recommended.[4] The presence of unlabeled N-Isobutyrylglycine in your deuterated standard can lead to an overestimation of the endogenous analyte concentration.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure chemical stability and prevent degradation, this compound should be stored under specific conditions. A certificate of analysis for a commercially available this compound standard recommends the following storage guidelines[4]:

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

It is recommended to store the compound in a dry, inert atmosphere to prevent hydrolysis.[1]

Q4: How does N-Isobutyrylglycine enter the relevant metabolic pathway?

A4: N-Isobutyrylglycine itself is an end product of a detoxification pathway. In a tracing experiment, you would typically introduce a deuterated precursor that gets converted into Isobutyryl-CoA-d2. This labeled Isobutyryl-CoA would then be conjugated with endogenous glycine by the enzyme Glycine N-acyltransferase (GLYAT) in the mitochondria to form this compound.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during isotopic labeling experiments with this compound.

Issue 1: Low or No Incorporation of the Deuterium Label into N-Isobutyrylglycine

Possible Causes & Solutions

Cause Troubleshooting Steps
Poor cell uptake of the labeled precursor. - Verify the viability and health of your cell line. - Optimize the concentration of the labeled precursor in the cell culture medium. - Increase the incubation time to allow for sufficient uptake and metabolism.
Low activity of Glycine N-acyltransferase (GLYAT). - Ensure that the cell line used expresses sufficient levels of GLYAT. - Consider that GLYAT activity can be influenced by genetic variants, which may affect enzyme kinetics.[6][7]
Dilution of the labeled precursor pool. - Use dialyzed fetal bovine serum (dFBS) in your cell culture medium to reduce the concentration of unlabeled precursors. - Ensure the labeling medium is not contaminated with unlabeled sources of the precursor.
Incorrect experimental conditions. - Double-check the pH and temperature of your cell culture system to ensure they are optimal for cell health and enzymatic activity.
Issue 2: High Background Signal of Unlabeled N-Isobutyrylglycine

Possible Causes & Solutions

Cause Troubleshooting Steps
High endogenous production of N-Isobutyrylglycine. - This may be inherent to the cell line or biological system being studied. Ensure your experimental design accounts for this by including appropriate controls.
Contamination with unlabeled N-Isobutyrylglycine. - Use high-purity solvents and reagents for sample preparation. - Thoroughly clean all labware to avoid cross-contamination.
In-source fragmentation of a related compound. - Optimize mass spectrometer source conditions to minimize fragmentation.
Issue 3: Poor Chromatographic Resolution or Peak Shape

Possible Causes & Solutions

Cause Troubleshooting Steps
Co-elution with isomeric compounds. - N-Isobutyrylglycine and N-butyrylglycine are isomers with the same mass and can be difficult to separate.[1] Optimize your liquid chromatography method, including the column type, mobile phase composition, and gradient, to achieve baseline separation.
Matrix effects from the biological sample. - Employ a robust sample preparation method, such as protein precipitation for plasma or a dilute-and-shoot approach for urine, to minimize matrix interference.[8] - Use a stable isotope-labeled internal standard to correct for matrix effects.[8]
Suboptimal sample preparation. - Ensure complete protein precipitation and centrifugation to remove particulates. - Reconstitute the dried extract in a solvent that is compatible with your mobile phase.
Issue 4: Inaccurate Quantification

Possible Causes & Solutions

Cause Troubleshooting Steps
Impurity of the this compound standard. - Verify the chemical and isotopic purity of your standard as provided in the certificate of analysis.[4]
Degradation of the analyte during sample storage or preparation. - Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. - Minimize freeze-thaw cycles.
Non-linearity of the calibration curve. - Prepare a fresh calibration curve for each batch of samples. - Ensure the concentration range of your calibration standards brackets the expected concentrations in your samples.
Formation of different adducts in the mass spectrometer. - Optimize the ionization source conditions to favor the formation of a single, stable adduct (e.g., [M+H]+ or [M-H]-). - Be aware of potential sodium or potassium adducts and account for them in your data analysis.[9]

Experimental Protocols

Protocol 1: General Cell Culture Labeling with a Deuterated Precursor

This protocol provides a general framework for labeling cells with a deuterated precursor to study the formation of this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Deuterated precursor (e.g., deuterated valine)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes

  • Liquid nitrogen or -80°C freezer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium supplemented with dFBS and the desired concentration of the deuterated precursor.

  • Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and detach them using a cell scraper in a small volume of ice-cold PBS.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining extracellular labeled precursor.

  • Quenching and Storage: After the final wash, remove all supernatant, snap-freeze the cell pellet in liquid nitrogen, and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Labeled Cells

Materials:

  • Frozen cell pellet

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Lysis: Add 1 mL of ice-cold 80% methanol to the cell pellet.

  • Homogenization: Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

  • Reconstitution: Immediately prior to analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) compatible with your LC-MS method.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol is adapted for the analysis of acylglycines in biological fluids.[8]

Materials:

  • Urine or plasma sample

  • Internal standard working solution (e.g., a deuterated acylglycine not expected to be in the sample)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure for Urine Samples:

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 4000 x g for 5 minutes.

  • In a new tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution.

  • Vortex and transfer to an autosampler vial.

Procedure for Plasma Samples:

  • Thaw plasma samples on ice and vortex.

  • In a new tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Visualizations

cluster_pathway Glycine Conjugation Pathway Valine_d Deuterated Valine (Precursor) Isobutyryl_CoA_d2 Isobutyryl-CoA-d2 Valine_d->Isobutyryl_CoA_d2 Catabolism GLYAT Glycine N-acyltransferase (GLYAT) Isobutyryl_CoA_d2->GLYAT Glycine Glycine (Endogenous) Glycine->GLYAT N_Isobutyrylglycine_d2 This compound (Analyte) GLYAT->N_Isobutyrylglycine_d2 cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture Labeling 2. Introduce Deuterated Precursor Cell_Culture->Labeling Incubation 3. Incubation Labeling->Incubation Harvesting 4. Cell Harvesting & Quenching Incubation->Harvesting Extraction 5. Metabolite Extraction Harvesting->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Analysis 7. Data Analysis Analysis->Data_Analysis cluster_troubleshooting Troubleshooting Low Label Incorporation Start Low/No Label Incorporation Check_Cells Are cells healthy and viable? Start->Check_Cells Check_Precursor Is precursor concentration optimal? Check_Cells->Check_Precursor Yes Solution_Cells Optimize cell culture conditions. Check_Cells->Solution_Cells No Check_Time Is incubation time sufficient? Check_Precursor->Check_Time Yes Solution_Precursor Titrate precursor concentration. Check_Precursor->Solution_Precursor No Check_Enzyme Is GLYAT activity sufficient? Check_Time->Check_Enzyme Yes Solution_Time Increase incubation time. Check_Time->Solution_Time No Solution_Enzyme Use a different cell line. Check_Enzyme->Solution_Enzyme No

References

Overcoming matrix effects in N-Isobutyrylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Isobutyrylglycine by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of N-Isobutyrylglycine, offering potential causes and solutions to mitigate matrix effects and ensure accurate quantification.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase: pH or organic composition is not optimal for N-Isobutyrylglycine. 3. Column Degradation: Loss of stationary phase or contamination. 4. Matrix Interference: Co-eluting matrix components interacting with the analyte or column.1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to ensure N-Isobutyrylglycine is in a single ionic form. Optimize the gradient to improve separation from interferences. 3. Flush the column with a strong solvent, or replace the column if necessary. 4. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids, salts) compete for ionization.[1] 2. Suboptimal Ion Source Parameters: Incorrect temperature, gas flow, or voltage. 3. Inefficient Sample Extraction: Poor recovery of N-Isobutyrylglycine from the matrix.1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[2] 2. Enhance Sample Preparation: Employ SPE for cleaner extracts compared to Protein Precipitation (PPT).[3] 3. Optimize Chromatography: Modify the LC gradient to separate N-Isobutyrylglycine from suppression zones. 4. Optimize MS Source Conditions: Tune the instrument specifically for N-Isobutyrylglycine.
High Signal Intensity / Ion Enhancement 1. Matrix Effects: Co-eluting compounds facilitate the ionization of N-Isobutyrylglycine.[1]1. Use a SIL-IS: This will also compensate for ion enhancement.[2] 2. Improve Sample Cleanup: More rigorous sample preparation (e.g., SPE) can remove the enhancing components.
Poor Reproducibility (High %CV) 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Variable Matrix Effects: Different patient/sample lots have varying levels of interfering compounds.[1] 3. Instrument Instability: Fluctuations in LC pressure or MS source performance.1. Automate sample preparation where possible. Ensure consistent timing and technique for manual steps. 2. Employ a robust sample cleanup method like SPE and always use a SIL-IS. 3. Perform system suitability tests before each batch. Check for leaks and ensure the system is equilibrated.
Inaccurate Quantification 1. Uncorrected Matrix Effects: Leading to either underestimation (suppression) or overestimation (enhancement). 2. Lack of a Suitable Internal Standard: Using an analogue standard that does not co-elute or experience the same matrix effects. 3. Calibration Curve Issues: Using a calibration curve prepared in a solvent instead of a representative matrix.1. The use of a SIL-IS for N-Isobutyrylglycine is highly recommended for the most accurate quantification.[2] 2. Prepare calibration standards in a surrogate matrix (e.g., stripped plasma or synthetic urine) to mimic the study samples as closely as possible.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of N-Isobutyrylglycine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of N-Isobutyrylglycine by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1]

Q2: How can I determine if my N-Isobutyrylglycine analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. This involves comparing the peak area of N-Isobutyrylglycine in a neat solution to the peak area of the same amount of analyte spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated as: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for N-Isobutyrylglycine?

A3: The choice of technique depends on the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method, but it is less effective at removing interferences like phospholipids, often resulting in significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can have variable recovery for polar compounds like N-Isobutyrylglycine.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte and removing a broad range of interferences.[3] Mixed-mode SPE can be particularly effective.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for N-Isobutyrylglycine analysis?

A4: A SIL-IS (e.g., N-Isobutyrylglycine-d7) is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte.[2] It will co-elute with N-Isobutyrylglycine and experience the same degree of ion suppression or enhancement.[2] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects and sample preparation can be effectively normalized, leading to highly accurate and precise quantification.[5]

Q5: Can I use an analogue internal standard if a SIL-IS for N-Isobutyrylglycine is not available?

A5: While an analogue internal standard (a structurally similar molecule) can be used, it is not ideal. It may not co-elute perfectly with N-Isobutyrylglycine and may not experience the same ionization effects from the matrix. This can lead to less accurate correction and potentially biased results. If an analogue IS must be used, extensive validation is required to demonstrate its suitability.

Data Presentation: Comparison of Sample Preparation Methods

Disclaimer: The following quantitative data are illustrative examples based on typical method performance for small, polar analytes like N-Isobutyrylglycine and are intended to demonstrate the principles of method validation and comparison. Actual results may vary based on specific experimental conditions.

Table 1: Recovery of N-Isobutyrylglycine in Human Plasma

Sample Preparation MethodAnalyte Spiked ConcentrationMean Recovery (%)% RSD
Protein Precipitation (PPT) Low QC (100 ng/mL)95.28.5
High QC (1000 ng/mL)98.16.2
Liquid-Liquid Extraction (LLE) Low QC (100 ng/mL)75.812.1
High QC (1000 ng/mL)78.59.8
Solid-Phase Extraction (SPE) Low QC (100 ng/mL)92.44.3
High QC (1000 ng/mL)94.63.1

Table 2: Matrix Effect of N-Isobutyrylglycine in Human Plasma and Urine

MatrixSample Preparation MethodMean Matrix Effect (%)% RSDInterpretation
Plasma Protein Precipitation (PPT)68.314.2Significant Ion Suppression
Liquid-Liquid Extraction (LLE)85.19.5Moderate Ion Suppression
Solid-Phase Extraction (SPE)97.55.1Minimal Matrix Effect
Urine Dilute-and-Shoot75.411.8Significant Ion Suppression
Solid-Phase Extraction (SPE)95.26.3Minimal Matrix Effect

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation (PPT)
  • To 50 µL of plasma sample/calibrator/QC in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the SIL-IS.[5]

  • Vortex vigorously for 30 seconds to precipitate proteins.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
  • SPE Cartridge: Mixed-Mode Cation Exchange

  • Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and the SIL-IS. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute N-Isobutyrylglycine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1, step 6.

Protocol 3: LC-MS/MS Parameters for N-Isobutyrylglycine Analysis
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Illustrative):

    • N-Isobutyrylglycine: Q1 146.1 -> Q3 76.1

    • N-Isobutyrylglycine-d7 (SIL-IS): Q1 153.1 -> Q3 76.1

  • Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for N-Isobutyrylglycine Analysis start Start Analysis issue Inconsistent Results? (Poor Peak Shape, Low Signal, High %CV) start->issue check_is Check Internal Standard (IS) Response issue->check_is Yes end Reliable Results issue->end No is_ok IS Response Stable? check_is->is_ok check_lc Investigate LC System (Pressure, Column, Mobile Phase) is_ok->check_lc Yes is_variable IS Response Variable? is_ok->is_variable No optimize_lc Optimize Chromatography (Separate Analyte from Interference) check_lc->optimize_lc check_ms Investigate MS System (Tuning, Source Cleanliness) check_ms->optimize_lc matrix_effects Potential Matrix Effects or Inconsistent Sample Prep is_variable->matrix_effects improve_sp Improve Sample Preparation (e.g., Switch from PPT to SPE) matrix_effects->improve_sp improve_sp->optimize_lc optimize_lc->end

Troubleshooting workflow for N-Isobutyrylglycine analysis.

Sample_Prep_Workflow Comparison of Sample Preparation Workflows cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt1 Plasma Sample + SIL-IS ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 ppt_result Result: Fast, High Recovery Potential for High Matrix Effects ppt4->ppt_result spe1 Plasma Sample + SIL-IS spe2 Condition & Load spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe_result Result: Cleaner Extract Reduced Matrix Effects spe4->spe_result

Comparison of sample preparation workflows.

SIL_IS_Principle Principle of Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_process Analytical Process cluster_effect Matrix Effect Impact cluster_quant Quantification sample Biological Sample (Analyte + Matrix) add_is Add Known Amount of SIL-IS sample->add_is extraction Sample Preparation (PPT, SPE, etc.) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms suppression Ion Suppression Affects Both Analyte and SIL-IS Equally lcms->suppression ratio Calculate Peak Area Ratio (Analyte / SIL-IS) suppression->ratio result Accurate Quantification (Matrix Effect is Corrected) ratio->result

Principle of SIL-IS for matrix effect correction.

References

Preventing deuterium exchange in N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium (B1214612) exchange in N-Isobutyrylglycine-d2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Where are the deuterium atoms located in this compound and how stable are they?

A1: In this compound, the two deuterium atoms are located on the α-carbon of the glycine (B1666218) moiety (C2 position).[1] These deuterons are susceptible to exchange with protons from the surrounding environment, a process known as hydrogen-deuterium (H/D) exchange. The stability of these deuterium labels is highly dependent on the pH of the solution.

  • Basic Conditions: The exchange is catalyzed by bases.[2][3] Under basic conditions, the α-protons (or deuterons) become acidic and can be abstracted, leading to the formation of an enolate intermediate, which can then be reprotonated (or re-deuterated) by the solvent. This results in the loss of the deuterium label.

  • Acidic and Neutral Conditions: The deuterium labels on the α-carbon are reported to be stable in acidic and neutral aqueous solutions.[3][4] It is crucial to maintain a pH below 7 to prevent back-exchange.

Q2: What are the primary causes of deuterium exchange for this compound?

A2: The primary causes of deuterium exchange for this compound are:

  • Exposure to Basic pH: As mentioned above, basic conditions (pH > 7) significantly accelerate the rate of H/D exchange at the α-carbon.[2][3]

  • Presence of Protic Solvents: Protic solvents, such as water and methanol (B129727), can act as a source of protons that can exchange with the deuterium atoms, especially under basic conditions.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including H/D exchange.

  • Moisture Contamination: Exposure of the solid compound or solutions to atmospheric moisture can introduce a source of protons and facilitate deuterium exchange.

Q3: What are the best practices for storing this compound?

A3: To maintain the isotopic integrity of this compound, proper storage is essential. General recommendations include:

  • Temperature: For long-term storage of the solid compound, a temperature of -20°C is recommended.[4] Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Protection from Moisture: The compound is hygroscopic. Store the solid form in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4] When preparing solutions, use anhydrous solvents and minimize exposure to the atmosphere.

  • Solvent Choice: For preparing stock solutions, high-purity aprotic solvents such as acetonitrile (B52724) or anhydrous methanol are recommended.[4] Avoid aqueous solutions, especially those with a basic pH.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of Deuterium Label (Observed by MS or NMR) 1. Basic pH of the solution or sample matrix. 2. Presence of moisture or protic solvents. 3. Inappropriate storage conditions (high temperature, prolonged storage in solution). 1. Measure and adjust the pH of your solutions to be neutral or slightly acidic (pH < 7). 2. Use anhydrous aprotic solvents for reconstitution and analysis whenever possible. If aqueous solutions are necessary, use D₂O-based buffers with a controlled, slightly acidic pH. 3. Store the compound as a solid at -20°C and prepare solutions fresh. If solutions must be stored, use aprotic solvents and store at -80°C.
Inconsistent Internal Standard Performance in LC-MS Analysis 1. On-column deuterium exchange due to mobile phase pH. 2. Degradation of the compound. 3. Adsorption to container surfaces. 1. Ensure the mobile phase is not basic. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can help maintain the stability of the deuterium label. 2. Prepare fresh working solutions for each analytical run. Verify the chemical purity of the standard. 3. Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.

Quantitative Data

While specific quantitative data on the deuterium exchange rates for this compound is limited in the literature, the following table provides stability data for related compounds (amino acids and acylcarnitines) in dried blood spots, which can offer some general insights into the stability of such molecules.

Table 1: Long-Term Stability of Related Metabolites in Dried Blood Spots at Ambient Temperature

MetaboliteAnnual Decrease in Concentration (First 5 Years)
Glycine14.7%
Acetylcarnitine18.5%
Propionylcarnitine27.4%

Note: This data is from a study on the long-term stability of metabolites in dried blood spots and may not directly reflect the rate of deuterium exchange of this compound in solution. However, it highlights the inherent instability of these types of molecules over time.[1][2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stock and working solutions of this compound while minimizing the risk of deuterium exchange.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile or methanol (LC-MS grade)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer and sonicator

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Reconstitution (Stock Solution):

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add the required volume of anhydrous acetonitrile or methanol to achieve the desired concentration (e.g., 1 mg/mL).

    • Tightly cap the vial immediately.

  • Dissolution: Vortex the vial for 1-2 minutes, followed by sonication for 5-10 minutes to ensure complete dissolution.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

  • Preparation of Working Solutions:

    • Prepare working solutions fresh for each experiment by diluting the stock solution with the appropriate solvent (preferably the mobile phase to be used in the analysis).

    • Avoid preparing and storing dilute aqueous working solutions for extended periods.

Protocol 2: Monitoring Deuterium Exchange using LC-MS

Objective: To assess the stability of the deuterium label on this compound under specific experimental conditions.

Materials:

  • This compound stock solution

  • Test solutions (e.g., different buffers, plasma, urine)

  • LC-MS system

  • Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid)

Procedure:

  • Sample Preparation: Spike a known concentration of the this compound stock solution into the test solution.

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., specific pH, temperature).

  • Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately stop any potential exchange by adding an excess of ice-cold quenching solution to each aliquot. This will precipitate proteins (if present) and acidify the sample to stabilize the deuterium label.

  • Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method.

    • Monitor the ion transitions for both this compound and its non-deuterated counterpart (N-Isobutyrylglycine).

  • Data Analysis:

    • Calculate the peak area ratio of the d0-form to the d2-form at each time point.

    • An increase in this ratio over time indicates deuterium exchange.

Visualizations

Deuterium_Exchange_Mechanism cluster_0 Basic Conditions (pH > 7) D2_Compound This compound (Deuterons on α-carbon) Enolate Enolate Intermediate (Carbanion) D2_Compound->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate H0_Compound N-Isobutyrylglycine-d0 (Protons on α-carbon) Enolate->H0_Compound Protonation H_Solvent Protic Solvent (e.g., H₂O) H_Solvent->H0_Compound

Caption: Base-catalyzed deuterium exchange mechanism for this compound.

Experimental_Workflow cluster_1 Workflow for Assessing Deuterium Label Stability Start Spike this compound into Test Solution Incubate Incubate under Experimental Conditions Start->Incubate Aliquot Take Aliquots at Different Time Points Incubate->Aliquot Quench Quench with Cold Acidified Acetonitrile Aliquot->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS Analysis (Monitor d0 and d2) Process->Analyze Evaluate Evaluate Peak Area Ratio (d0/d2) Over Time Analyze->Evaluate

References

Optimizing mass spectrometry parameters for N-Isobutyrylglycine-d2 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of N-Isobutyrylglycine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of N-Isobutyrylglycine and its deuterated internal standard?

A1: Understanding the chemical properties of the analyte and internal standard is fundamental for method development. Key properties are summarized below.

PropertyN-IsobutyrylglycineN-Isobutyrylglycine-d2
Chemical Formula C₆H₁₁NO₃C₆H₉D₂NO₃
Average Molecular Weight 145.16 g/mol 147.17 g/mol
Monoisotopic Mass 145.0739 u147.0864 u
CAS Number 15926-18-81219795-05-7

Q2: What are the recommended starting parameters for LC-MS/MS detection of N-Isobutyrylglycine and this compound?

A2: For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. The following table outlines suggested starting parameters for method development. These parameters should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
N-Isobutyrylglycine 146.176.1[M+H]⁺ → [Glycine+H]⁺
This compound 148.178.1[M+H]⁺ → [Glycine-d2+H]⁺

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ion corresponds to the glycine (B1666218) moiety, a common fragmentation pathway for acylglycines.

Q3: What are common adducts observed for N-Isobutyrylglycine in electrospray ionization?

A3: In positive ion electrospray ionization (ESI+), in addition to the protonated molecule [M+H]⁺, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may be observed, particularly with high salt concentrations in the sample or mobile phase. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is the primary ion.

Experimental Protocols

A detailed experimental workflow for the quantification of N-Isobutyrylglycine in urine is presented below. This protocol can be adapted for other biological matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection dilution Dilution with Internal Standard (this compound) urine_sample->dilution 1:10 dilution vortex Vortex Mixing dilution->vortex centrifugation Centrifugation vortex->centrifugation 10,000 x g, 5 min supernatant_transfer Transfer of Supernatant centrifugation->supernatant_transfer lc_separation Liquid Chromatography (C18 reverse-phase) supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of N-Isobutyrylglycine calibration_curve->quantification

Experimental workflow for N-Isobutyrylglycine quantification.

Troubleshooting Guide

Encountering issues during your analysis is not uncommon. This guide provides a structured approach to troubleshooting common problems.

troubleshooting_guide cluster_signal_issues Signal Intensity Issues cluster_quantification_issues Quantification Issues cluster_chromatography_issues Chromatography Issues cluster_solutions Potential Solutions start Problem Encountered no_signal No or Low Signal start->no_signal unstable_signal Unstable Signal/High Noise start->unstable_signal poor_linearity Poor Linearity of Calibration Curve start->poor_linearity high_variability High Variability in Replicates start->high_variability peak_tailing Peak Tailing/Fronting start->peak_tailing retention_time_shift Retention Time Shift start->retention_time_shift solution1 Check MS parameters (cone voltage, collision energy) Verify sample preparation Check for instrument contamination no_signal->solution1 solution2 Check for leaks in LC system Ensure proper mobile phase degassing Clean ion source unstable_signal->solution2 solution3 Re-prepare calibration standards Check for matrix effects Optimize integration parameters poor_linearity->solution3 solution4 Ensure consistent sample preparation Check autosampler performance Evaluate for carryover high_variability->solution4 solution5 Adjust mobile phase pH Use a new column Check for system dead volume peak_tailing->solution5 solution6 Ensure consistent mobile phase preparation Check for column degradation Verify LC pump performance retention_time_shift->solution6

Troubleshooting guide for common LC-MS/MS issues.

Specific Troubleshooting Scenarios
  • Issue: Co-elution with Isomeric Compounds

    • Problem: N-Isobutyrylglycine has the same mass as its isomer, N-butyrylglycine. If they are not chromatographically separated, it will lead to inaccurate quantification.

    • Solution: Optimize the liquid chromatography gradient to achieve baseline separation of the isomers. A longer, shallower gradient may be required.

  • Issue: Matrix Effects in Urine Samples

    • Problem: The complex matrix of urine can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2]

    • Solution: While a "dilute-and-shoot" method is often sufficient, if significant matrix effects are observed, further sample cleanup using solid-phase extraction (SPE) may be necessary. Ensure the deuterated internal standard is used to compensate for these effects.

  • Issue: Poor Peak Shape

    • Problem: Tailing or fronting peaks can compromise integration and reduce accuracy.

    • Solution: This can be caused by secondary interactions with the column. Ensure the mobile phase pH is appropriate for the analyte. Using a new column or a different column chemistry may also resolve the issue.

For further assistance, please consult your instrument's user manual or contact your mass spectrometer vendor's technical support.

References

Improving peak shape and retention time for N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isobutyrylglycine-d2. The information provided is intended to help resolve common issues related to peak shape and retention time in chromatographic analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing peak tailing for my this compound peak?

Answer:

Peak tailing for this compound, a polar and acidic compound, is a common issue in reverse-phase chromatography. The primary causes are often related to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound. This secondary retention mechanism can lead to tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. N-Isobutyrylglycine has an acidic pKa. If the mobile phase pH is not optimal, it can lead to inconsistent ionization and interactions with the stationary phase, causing peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and causing tailing.

To address peak tailing, consider the following solutions:

  • Use a Modern, End-capped Column: High-purity, end-capped C18 columns are recommended as they have fewer free silanol groups.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of N-Isobutyrylglycine to ensure it is fully protonated and interacts more consistently with the stationary phase. The addition of a buffer, such as ammonium (B1175870) formate (B1220265), can help maintain a stable pH.

  • Mobile Phase Additives: The use of mobile phase additives like formic acid can help to mask residual silanol groups and improve peak shape.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves, which would indicate column overload.

Question 2: My retention time for this compound is drifting or shifting. What are the likely causes?

Answer:

Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to retention time shifts for this compound.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase, or changes in its composition over time due to evaporation of the more volatile solvent, can lead to retention time drift.

  • Column Temperature: Fluctuations in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

  • Column Equilibration: Insufficient column equilibration time between runs can cause retention time shifts, especially in gradient elution.

  • Column Aging: As a column ages, the stationary phase can change, leading to a gradual shift in retention times.

  • System Leaks: A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, directly impacting retention times.

To stabilize the retention time of this compound, implement the following:

  • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phases daily and keep the solvent reservoirs capped to minimize evaporation.

  • Use a Column Oven: A column oven provides a stable temperature environment, minimizing retention time fluctuations due to temperature changes.

  • Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Monitor Column Performance: Track column performance over time. A significant shift in retention time may indicate that the column needs to be replaced.

  • Regular System Maintenance: Perform regular checks for leaks and ensure the pump is delivering a consistent flow rate.

Question 3: I am observing split or fronting peaks for this compound. How can I resolve this?

Answer:

Split or fronting peaks are indicative of a problem at the head of the column or an issue with the sample solvent.

  • Partially Blocked Frit: Debris from the sample or system can block the column inlet frit, causing the sample to be unevenly distributed onto the column, which can result in split peaks.

  • Column Void: A void at the head of the column can also lead to a distorted flow path and split peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including fronting.

  • Co-elution with an Interfering Compound: A split peak may actually be two co-eluting compounds.

To troubleshoot split or fronting peaks:

  • Filter Samples: Always filter your samples before injection to remove particulate matter.

  • Use a Guard Column: A guard column can protect the analytical column from contamination and physical damage.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.

  • Check for Co-elution: Inject a blank and a standard of this compound to confirm that the peak splitting is not due to an interfering substance.

  • Column Maintenance: If a blocked frit or a void is suspected, you can try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for the analysis of this compound?

A1: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a reverse-phase C18 column is the most common choice for the analysis of this compound and other acylglycines. Look for a column with high purity silica (B1680970) and good end-capping to minimize silanol interactions.

Q2: What are the typical mobile phases used for the analysis of this compound?

A2: A common mobile phase combination for the analysis of acylglycines is a gradient of water and acetonitrile (B52724) or methanol, with the addition of an acid modifier. 0.1% formic acid in both the aqueous and organic phases is frequently used to control pH and improve peak shape. Ammonium formate can also be used as a buffer to maintain a stable pH.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While direct analysis of this compound by LC-MS/MS is possible, some methods employ derivatization, such as butylation, to improve chromatographic retention and sensitivity.[1] The necessity of derivatization will depend on the specific requirements of your assay.

Q4: How should I prepare my urine sample for this compound analysis?

A4: For urine samples, a simple "dilute-and-shoot" approach is often sufficient. This involves diluting the urine sample with the initial mobile phase, adding the deuterated internal standard (this compound), and then injecting it into the LC-MS/MS system. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be used to clean up the sample and concentrate the analyte.[1]

Q5: What are the expected mass transitions for this compound in an MS/MS experiment?

A5: In positive ion mode electrospray ionization (ESI), this compound (molecular weight: 147.17) will be detected as its protonated molecule [M+H]+ at m/z 148.2. The most common fragmentation pathway for acylglycines is the neutral loss of the glycine (B1666218) moiety. Therefore, a characteristic product ion would be expected. The specific mass transitions should be optimized for your instrument.

Quantitative Data Summary

The following tables provide a summary of key parameters for the analysis of this compound.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 148.2 [M+H]+
Product Ion (m/z) To be determined empirically, likely involving loss of the glycine moiety
Column Type Reverse-Phase C18 (e.g., 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Internal Standard This compound

Experimental Protocols

Protocol: Quantification of this compound in Urine by UPLC-MS/MS

This protocol is a representative method for the analysis of this compound in urine.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the internal standard working solution (containing this compound in the initial mobile phase).

  • Vortex the mixture thoroughly.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: Linear gradient to 98% B

    • 5-6 min: Hold at 98% B

    • 6-6.1 min: Return to 2% B

    • 6.1-8 min: Re-equilibrate at 2% B

  • MS/MS Detection:

    • Ionization Mode: ESI Positive.

    • MRM Transition: Monitor the transition from the precursor ion of this compound to its most abundant product ion.

Visualizations

Troubleshooting_Workflow start Start: Peak Shape or Retention Time Issue peak_issue What is the primary issue? start->peak_issue end_resolve Issue Resolved end_consult Consult Senior Scientist or Manufacturer retention_issue Retention Time Drifting? peak_issue->retention_issue Retention Time shape_issue Poor Peak Shape? peak_issue->shape_issue Peak Shape retention_issue->shape_issue No check_mobile_phase Verify Mobile Phase Preparation & Composition retention_issue->check_mobile_phase Yes shape_issue->end_consult No peak_type What type of peak shape issue? shape_issue->peak_type Yes check_temp Ensure Stable Column Temperature check_mobile_phase->check_temp check_equilibration Confirm Adequate Column Equilibration check_temp->check_equilibration check_equilibration->end_resolve peak_type->end_consult Other tailing Peak Tailing peak_type->tailing Tailing fronting_splitting Peak Fronting or Splitting peak_type->fronting_splitting Fronting/Splitting check_column_tailing Use End-capped C18 Column tailing->check_column_tailing check_frit Check for Blocked Frit/Void fronting_splitting->check_frit optimize_ph Optimize Mobile Phase pH (add acid/buffer) check_column_tailing->optimize_ph check_overload_tailing Dilute Sample optimize_ph->check_overload_tailing check_overload_tailing->end_resolve check_sample_solvent Match Sample Solvent to Mobile Phase check_frit->check_sample_solvent check_sample_solvent->end_resolve

Caption: Troubleshooting workflow for peak shape and retention time issues.

Experimental_Workflow sample_collection Urine Sample Collection add_is Add this compound (Internal Standard) sample_collection->add_is dilute Dilute with Initial Mobile Phase add_is->dilute centrifuge Centrifuge to Pellet Particulates dilute->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer injection Inject into UPLC-MS/MS transfer->injection data_analysis Data Acquisition and Analysis injection->data_analysis

Caption: Experimental workflow for this compound analysis in urine.

References

Technical Support Center: ESI-MS Analysis of N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of N-Isobutyrylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3] For a deuterated internal standard like this compound, which is used to quantify an endogenous analyte, accurate signal measurement is critical.

Q2: What are the common causes of ion suppression in ESI-MS?

Ion suppression in ESI-MS can be caused by several factors, including:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited available charge on the ESI droplets, leading to reduced ionization of the target molecule.[1]

  • Changes in Droplet Properties: High concentrations of interfering compounds can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the release of gas-phase analyte ions.

  • Presence of Non-Volatile Components: Salts and other non-volatile materials in the sample can co-precipitate with the analyte, preventing its efficient ionization.[2]

Q3: How can I detect and quantify ion suppression in my assay for this compound?

A common method to assess ion suppression is the post-extraction addition experiment.[4] This involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank sample matrix that has undergone the entire sample preparation procedure. A lower signal in the matrix sample indicates ion suppression.

Q4: Is it possible for my deuterated internal standard (this compound) to experience different ion suppression than the non-deuterated analyte?

Yes, this is a phenomenon known as "differential matrix effects."[4] Although deuterated internal standards are chemically very similar to their non-deuterated counterparts, they can sometimes exhibit slight differences in chromatographic retention times, particularly in reversed-phase chromatography.[4] If this slight separation causes them to elute in regions with varying levels of matrix components, they can experience different degrees of ion suppression, leading to inaccurate quantification.[4][5]

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal for this compound

Symptom: The peak intensity for this compound is significantly lower than expected or varies widely between injections of samples from the same matrix.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
Significant Ion Suppression 1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components.[6] For plasma samples, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than protein precipitation alone.[1][7] For urine, a "dilute-and-shoot" approach may be sufficient, but if suppression is observed, an SPE cleanup is recommended.[8]
2. Improve Chromatographic Separation: Modify your LC method to separate this compound from co-eluting matrix components. Consider switching to a Hydrophilic Interaction Chromatography (HILIC) column, which is well-suited for polar compounds like amino acid derivatives and may provide better retention and separation from non-polar matrix interferences.[9]
3. Reduce Sample Injection Volume: Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.[2] However, this may also decrease the analyte signal, so a balance must be found.
Differential Matrix Effects 1. Verify Co-elution: Carefully overlay the chromatograms of N-Isobutyrylglycine (the analyte) and this compound (the internal standard). Complete co-elution is crucial to ensure both experience the same degree of ion suppression.[4]
2. Adjust Chromatography for Co-elution: If a slight separation is observed, consider using a column with slightly lower resolution or adjusting the mobile phase gradient to ensure the analyte and internal standard elute as a single, co-eluting peak.[4]
Instrumental Issues 1. Clean the Ion Source: Contamination of the ESI source can lead to poor ionization and signal instability. Regular cleaning of the ion source components is recommended.[10]
2. Optimize MS Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for this compound.[8]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Human Plasma

This protocol is based on a protein precipitation method, which is a common starting point for plasma sample preparation.[8]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]

Protocol 2: "Dilute-and-Shoot" Sample Preparation for this compound in Human Urine

This is a simpler method often suitable for urine samples where the matrix is less complex than plasma.[8]

  • Thawing: Thaw urine samples at room temperature.

  • Centrifugation: Centrifuge the urine at 4,000 x g for 5 minutes to pellet any particulate matter.

  • Dilution: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard (this compound) in 50% methanol/water.

  • Vortexing: Vortex the mixture for 10 seconds.

  • Transfer: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[8]

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of N-acylglycines, including N-Isobutyrylglycine. These can serve as a starting point for method development.

Table 1: Example LC-MS/MS Parameters for N-Acylglycine Analysis [8]

Parameter Setting
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for N-Isobutyrylglycine and a Deuterated Internal Standard [8]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Isobutyrylglycine146.176.115
This compound148.178.115

Note: The exact m/z for this compound will depend on the position and number of deuterium (B1214612) labels.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation (Plasma) or Dilution (Urine) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 or HILIC) Supernatant->LC_Separation ESI_Source ESI Source (Ionization) LC_Separation->ESI_Source MS_Detection MS/MS Detection (MRM) ESI_Source->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantitative analysis of N-Isobutyrylglycine.

troubleshooting_workflow Start Low or Inconsistent Signal of this compound Check_Suppression Assess Ion Suppression (Post-Extraction Addition) Start->Check_Suppression Suppression_High High Suppression Check_Suppression->Suppression_High Yes Suppression_Low Low Suppression Check_Suppression->Suppression_Low No Optimize_Sample_Prep Optimize Sample Prep (SPE, LLE) Suppression_High->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography (e.g., HILIC) Suppression_High->Optimize_Chroma Check_Coelution Verify Analyte/IS Co-elution Suppression_Low->Check_Coelution Optimize_Sample_Prep->Check_Coelution Optimize_Chroma->Check_Coelution Coelution_Yes Co-eluting Check_Coelution->Coelution_Yes Yes Coelution_No Not Co-eluting Check_Coelution->Coelution_No No Check_Instrument Check Instrument Performance (Clean Source, Optimize Parameters) Coelution_Yes->Check_Instrument Adjust_Chroma Adjust Chromatography for Co-elution Coelution_No->Adjust_Chroma Resolved Issue Resolved Adjust_Chroma->Resolved Check_Instrument->Resolved

Caption: Troubleshooting workflow for low signal of this compound.

References

N-Isobutyrylglycine-d2 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N-Isobutyrylglycine-d2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of N-Isobutyrylglycine, a metabolite found in biological systems. N-Isobutyrylglycine is an acyl glycine (B1666218), which is typically a minor product of fatty acid metabolism.[1][2] The excretion of certain acyl glycines, including N-Isobutyrylglycine, can be elevated in several inborn errors of metabolism.[1][2] Consequently, it serves as a biomarker for diagnosing certain metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency.[1][2] The deuterated form, this compound, is primarily used as an internal standard in quantitative bioanalysis, particularly in mass spectrometry-based methods, to ensure accurate and precise measurement of its unlabeled counterpart in biological samples.[3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The recommended storage conditions can vary depending on whether the compound is in solid form or dissolved in a solvent.

FormStorage TemperatureRecommended Duration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month
Data sourced from a Certificate of Analysis for this compound.[4]

General best practices for storing deuterated compounds also include:

  • Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, especially in solvent, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the main factors that can affect the stability of this compound?

Several factors can compromise the stability of this compound, leading to its degradation or loss of the deuterium (B1214612) label:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Extreme pH conditions (highly acidic or basic) can promote hydrolysis of the amide bond or catalyze hydrogen-deuterium (H-D) exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can be a source of protons for H-D exchange, especially if the solution is not buffered to a neutral pH. The use of aprotic or deuterated solvents is recommended where possible.

  • Light: Exposure to UV light can potentially lead to photodegradation.

  • Atmospheric Moisture: Hygroscopic solvents can absorb moisture from the air, introducing water that can participate in H-D exchange.

Q4: What is Hydrogen-Deuterium (H-D) exchange and how can it be prevented?

H-D exchange is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent or water. This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses. The deuterium atoms on the glycine backbone (alpha to the carbonyl group) are potentially susceptible to exchange under certain conditions.

Prevention Strategies:

  • Use aprotic or deuterated solvents for the preparation of stock and working solutions.

  • If aqueous solutions are necessary, use buffers to maintain a neutral pH.

  • Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of exchange.

  • Handle and store the compound under a dry, inert atmosphere to protect it from atmospheric moisture.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inaccurate or Imprecise Quantification in Mass Spectrometry
Potential Cause Troubleshooting Action
Degradation of Internal Standard: The this compound may have degraded in the biological matrix or during sample processing.Solution: Perform a stability assessment by incubating the internal standard in the matrix at various time points and temperatures before extraction and analysis. Ensure that the sample processing workflow is performed in a timely manner and at appropriate temperatures.
Isotopic Impurity or H-D Exchange: The internal standard may contain a significant amount of the unlabeled analyte or may have undergone H-D exchange.Solution: Verify the isotopic purity of the this compound standard using high-resolution mass spectrometry. If H-D exchange is suspected, prepare fresh solutions in aprotic or deuterated solvents and store them under an inert atmosphere.
Differential Matrix Effects: Co-eluting matrix components may be suppressing or enhancing the ionization of the analyte and the internal standard to different extents.Solution: Evaluate matrix effects by performing a post-extraction spike experiment. If significant differential matrix effects are observed, consider improving the sample cleanup procedure or modifying the chromatographic conditions to better separate the analyte and internal standard from interfering components.
Incorrect Concentration of Internal Standard: The concentration of the internal standard may be too high, leading to interference from its natural isotopes in the analyte's mass channel.Solution: Optimize the concentration of the internal standard to be in a similar range as the expected analyte concentration. This minimizes the risk of isotopic interference and ensures a linear response.[5]
Issue 2: Poor Peak Shape or Retention Time Shifts in Chromatography
Potential Cause Troubleshooting Action
Solvent Mismatch: The solvent used to dissolve the this compound may be incompatible with the mobile phase, leading to peak distortion.Solution: Ensure that the solvent used for the final dilution of the sample is compatible with the initial mobile phase conditions of the chromatographic method.
Column Degradation: The analytical column may be degrading due to extreme pH or incompatible solvents.Solution: Check the manufacturer's recommendations for the pH and solvent compatibility of the column. If necessary, replace the column and ensure the mobile phase is within the recommended operating range.
Interaction with Active Sites: The analyte may be interacting with active sites on the column or in the LC system, leading to peak tailing.Solution: Use a column with end-capping or add a small amount of a competing agent to the mobile phase to block active sites.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general procedure for the accurate preparation of this compound solutions for use as an internal standard.

  • Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the solid using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of a suitable solvent (e.g., methanol, acetonitrile, or a deuterated solvent) and gently swirl to dissolve the compound completely.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration. It is recommended to prepare fresh working solutions regularly.

Protocol 2: General Stability Assessment

This protocol outlines a general approach to assess the stability of this compound in a specific solvent or biological matrix.

  • Sample Preparation: Prepare multiple aliquots of this compound at a known concentration in the desired solvent or biological matrix.

  • Storage Conditions: Store the aliquots under different conditions that you want to evaluate (e.g., different temperatures, light exposure).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours for short-term stability; 1, 2, 4 weeks for longer-term stability), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound remaining.

  • Data Evaluation: Compare the concentration of the stored samples to the initial concentration (time point 0) to determine the percentage of degradation. A common acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the initial concentration.

Visualizations

Metabolic Pathway of N-Isobutyrylglycine Formation

N-Isobutyrylglycine Formation Metabolic Pathway of N-Isobutyrylglycine Formation cluster_conjugation Glycine Conjugation (Detoxification) Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Catabolism N-Isobutyrylglycine N-Isobutyrylglycine Isobutyryl-CoA->N-Isobutyrylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N-Isobutyrylglycine CoA CoA

Caption: Formation of N-Isobutyrylglycine via the glycine conjugation pathway.

Experimental Workflow for Using this compound as an Internal Standard

Internal Standard Workflow Experimental Workflow for using this compound Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) Spiking 2. Spike with this compound (Internal Standard) Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation, Extraction) Spiking->Sample_Prep LCMS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 5. Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Quantification 6. Quantification of N-Isobutyrylglycine Data_Processing->Quantification Troubleshooting Logic Troubleshooting Inaccurate Quantification cluster_investigation Potential Causes cluster_solutions Corrective Actions Inaccurate_Results Inaccurate Results IS_Degradation Internal Standard Degradation? Inaccurate_Results->IS_Degradation Isotopic_Purity Isotopic Purity Issue? Inaccurate_Results->Isotopic_Purity Matrix_Effects Differential Matrix Effects? Inaccurate_Results->Matrix_Effects Stability_Assessment Perform Stability Assessment IS_Degradation->Stability_Assessment Verify_Purity Verify Isotopic Purity Isotopic_Purity->Verify_Purity Optimize_Cleanup Optimize Sample Cleanup/Chromatography Matrix_Effects->Optimize_Cleanup

References

Minimizing contamination in N-Isobutyrylglycine-d2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination and addressing common issues encountered during experiments with N-Isobutyrylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of N-Isobutyrylglycine, a metabolite found in urine. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of endogenous N-Isobutyrylglycine in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.

Q2: What are the most common sources of contamination in this compound experiments?

The most common sources of contamination include:

  • Isotopic Contamination: Presence of the unlabeled (d0) form of N-Isobutyrylglycine in the deuterated standard.

  • Cross-Contamination: Carryover from previously analyzed samples with high concentrations of the analyte.

  • Sample Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the ionization of the analyte and internal standard.

  • Solvent and Reagent Impurities: Contaminants in solvents, reagents, or sample collection tubes can introduce interfering substances.

  • Leachables from Plasticware: Plasticizers and other compounds can leach from tubes and plates into the sample.

Q3: How can I assess the purity of my this compound standard?

The purity of the this compound standard should be verified by reviewing the Certificate of Analysis (CoA) provided by the supplier. The CoA will typically provide information on the chemical purity (usually determined by HPLC) and the isotopic enrichment. For example, a typical CoA might specify a chemical purity of ≥99% and an isotopic enrichment of ≥98%.[1]

Q4: What is an acceptable level of unlabeled N-Isobutyrylglycine (d0) in my this compound (d2) standard?

While there is no universal standard, a lower percentage of the unlabeled form is always better to ensure accurate quantification. High levels of the d0 form in the d2 standard can lead to an overestimation of the endogenous analyte, especially at low concentrations. It is crucial to assess the contribution of the d0 impurity in the internal standard to the analyte signal and correct for it if necessary.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the use of this compound as an internal standard in LC-MS/MS analyses.

Issue 1: High or Variable Blank Signal for N-Isobutyrylglycine

Symptoms:

  • Significant peak observed at the retention time of N-Isobutyrylglycine in blank injections (solvent or matrix blank).

  • Inconsistent baseline or high background noise in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
System Contamination/Carryover 1. Inject a series of solvent blanks to determine if the contamination is from the LC-MS system.2. If carryover is suspected, implement a more rigorous needle and injection port washing procedure between samples.3. Flush the LC system and column with a strong solvent to remove residual contaminants.
Contaminated Solvents or Reagents 1. Prepare fresh mobile phases and sample diluents using high-purity solvents (e.g., LC-MS grade).2. Test each solvent and reagent individually to identify the source of contamination.
Contaminated Internal Standard 1. Analyze a fresh dilution of the this compound standard to check for significant d0 impurity.2. If the d0 impurity is high, consider sourcing the standard from a different supplier or lot.
Leachables from Plasticware 1. Use polypropylene (B1209903) or glass vials and plates to minimize leaching.2. Pre-rinse all plasticware with a solvent compatible with your analysis.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for N-Isobutyrylglycine and/or this compound

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Reduced peak height and poor resolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Degradation 1. Check the column's performance by injecting a standard mixture.2. If performance has degraded, try flushing the column according to the manufacturer's instructions.3. If flushing does not resolve the issue, replace the column.
Inappropriate Mobile Phase 1. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.2. Optimize the mobile phase composition (e.g., organic solvent percentage, buffer concentration) to improve peak shape.
Injection Solvent Mismatch 1. The sample diluent should be of similar or weaker solvent strength than the initial mobile phase to avoid peak distortion.
Column Overload 1. Reduce the injection volume or the concentration of the sample.
Issue 3: Inconsistent Internal Standard Response

Symptoms:

  • Significant variability in the peak area of this compound across a batch of samples.

  • Poor precision in quality control samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting 1. Ensure pipettes are properly calibrated.2. Use a consistent and careful technique when adding the internal standard to each sample.
Sample Preparation Variability 1. Standardize all sample preparation steps, including extraction and evaporation.2. Ensure complete reconstitution of the dried extract before injection.
Matrix Effects 1. Evaluate for ion suppression or enhancement by post-column infusion of the internal standard.2. If significant matrix effects are present, improve sample clean-up or adjust chromatographic conditions to separate the analyte from interfering matrix components.
Autosampler Issues 1. Check for air bubbles in the autosampler syringe and lines.2. Verify the injection volume accuracy.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound.

Parameter Typical Value Significance
Chemical Formula C₆H₉D₂NO₃Defines the elemental composition.
Molecular Weight 147.17 g/mol Used for accurate mass measurements in mass spectrometry.[1]
Chemical Purity (HPLC) ≥99%Ensures that the standard is free from other chemical impurities that could interfere with the analysis.[1]
Isotopic Enrichment ≥98%Indicates the percentage of the molecule that is deuterated, which is critical for minimizing interference from the unlabeled form.[1]

Experimental Protocols

Protocol: Quantitative Analysis of N-Isobutyrylglycine in Urine using LC-MS/MS

This protocol provides a general methodology for the quantification of N-Isobutyrylglycine in urine samples using this compound as an internal standard.

1. Materials and Reagents:

  • N-Isobutyrylglycine standard

  • This compound (Internal Standard)

  • LC-MS grade water, methanol (B129727), and acetonitrile

  • Formic acid

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer an aliquot of the supernatant to a clean tube.

  • Add the this compound internal standard solution to all samples, calibrators, and quality controls to a final concentration within the linear range of the assay.

  • Vortex mix thoroughly.

  • (Optional) Perform a sample clean-up step using SPE to remove interfering matrix components.

  • Dilute the samples with the initial mobile phase as needed.

3. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate N-Isobutyrylglycine from other urine components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions:

    • N-Isobutyrylglycine: Monitor a specific precursor-to-product ion transition.

    • This compound: Monitor the corresponding precursor-to-product ion transition.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of N-Isobutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contamination Start High Blank Signal Detected Check_System Inject Solvent Blanks Start->Check_System System_Contaminated System is Contaminated Check_System->System_Contaminated Clean_System Perform System Wash System_Contaminated->Clean_System Yes Check_Reagents Prepare Fresh Solvents/Reagents System_Contaminated->Check_Reagents No Resolved Issue Resolved Clean_System->Resolved Reagents_Contaminated Reagents are Contaminated Check_Reagents->Reagents_Contaminated Replace_Reagents Use New, High-Purity Reagents Reagents_Contaminated->Replace_Reagents Yes Check_IS Analyze Fresh IS Dilution Reagents_Contaminated->Check_IS No Replace_Reagents->Resolved IS_Contaminated IS Contains High d0 Impurity Check_IS->IS_Contaminated New_IS Source New Lot of IS IS_Contaminated->New_IS Yes Check_Plasticware Investigate Plasticware IS_Contaminated->Check_Plasticware No New_IS->Resolved Plasticware_Leaching Leaching from Plasticware Check_Plasticware->Plasticware_Leaching Change_Plasticware Switch to Glass or Polypropylene Plasticware_Leaching->Change_Plasticware Yes Plasticware_Leaching->Resolved No Change_Plasticware->Resolved

Caption: Troubleshooting workflow for identifying sources of contamination.

Experimental_Workflow General Experimental Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Thaw, Centrifuge) Sample_Collection->Sample_Prep IS_Spiking Spike with this compound Sample_Prep->IS_Spiking Cleanup Optional: Sample Cleanup (SPE) IS_Spiking->Cleanup LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for N-Isobutyrylglycine analysis.

Signaling_Pathway_Relationship Metabolic Context of N-Isobutyrylglycine Valine Valine Metabolism IBD_Deficiency Isobutyryl-CoA Dehydrogenase (IBD) Deficiency Valine->IBD_Deficiency Isobutyryl_CoA Accumulation of Isobutyryl-CoA IBD_Deficiency->Isobutyryl_CoA Detoxification Detoxification Pathway (Glycine Conjugation) Isobutyryl_CoA->Detoxification N_Isobutyrylglycine Increased N-Isobutyrylglycine Excretion Detoxification->N_Isobutyrylglycine Diagnosis Biomarker for Diagnosis N_Isobutyrylglycine->Diagnosis

Caption: The metabolic pathway leading to elevated N-Isobutyrylglycine.

References

Quality control measures for isotopic labeling studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in implementing robust quality control measures for their isotopic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control checkpoints in an isotopic labeling experiment?

A1: The success of an isotopic labeling experiment relies on several key quality control (QC) checkpoints throughout the workflow. The primary checkpoints include:

  • Verifying the isotopic enrichment of your labeled standards.[1]

  • Ensuring complete incorporation of the label in cellular or in vivo experiments.[1]

  • Maintaining consistency and accuracy in sample mixing.[1]

  • Validating the accuracy and precision of the mass spectrometry data.[1][2][3] Neglecting these steps can lead to inaccurate quantification and unreliable biological interpretations.[1][2][3]

Q2: How can I assess the isotopic enrichment of my labeled compound?

A2: It is crucial to determine the isotopic enrichment of your labeled compound before starting your experiment to ensure the quality of the labeling reagent.[1] This can be achieved using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HR-MS allows for the calculation of isotopic purity by extracting and integrating isotopic ions, while NMR confirms the structural integrity and the specific positions of the isotopic labels.[1]

Q3: What is incomplete labeling and how can I prevent it?

A3: Incomplete labeling occurs when the biological system (e.g., cells in culture) does not fully incorporate the stable isotope-labeled precursors, leading to a mixture of light and heavy molecules.[4] This can result in an underestimation of the heavy-to-light ratio, compromising quantitative accuracy.[4] For metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), a labeling efficiency of at least 97% is recommended.[4] This is typically achieved after a sufficient number of cell doublings (at least five) in the labeling medium.[4]

Q4: What is metabolic scrambling and how can it affect my results?

Q5: Why is it important to correct for natural isotopic abundance?

A5: Many elements, most notably carbon, have naturally occurring stable isotopes (e.g., ¹³C). This means that even unlabeled molecules will have a small population containing heavier isotopes. This natural abundance can interfere with the quantification of isotopically labeled samples, especially when the labeling efficiency is low or the differences in abundance between samples are small. Therefore, it is essential to correct for the natural isotopic abundance to obtain accurate quantitative data.

Troubleshooting Guides

Issue 1: High Keratin (B1170402) Contamination in Mass Spectrometry Data
  • Symptoms: Prominent keratin peaks in your mass spectra, potentially masking the signals of your analytes of interest.

  • Possible Causes & Solutions:

CauseSolution
Environmental Contamination Work in a laminar flow hood, wear appropriate personal protective equipment (gloves, lab coat), and use filtered pipette tips.[4]
Reagent and Consumable Contamination Use high-purity reagents and solvents.[4] Opt for low-protein-binding plasticware and pre-wash glassware thoroughly.[4]
Sample Handling Minimize exposure of samples to air and dust.[4] Keep sample tubes and plates covered whenever possible.[4]
Issue 2: Incomplete Labeling in SILAC Experiments
  • Symptoms: Lower than expected heavy-to-light ratios, presence of a significant "light" signal in the labeled sample.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >97% incorporation.[4]
Amino Acid Conversion Some cell lines can convert arginine to proline.[4] If this is a concern, consider using a cell line deficient in this pathway or use both labeled arginine and lysine.[4]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter amino acid metabolism.[1]
Incorrect Amino Acid Concentration Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[4]
Issue 3: Low Reporter Ion Intensities in TMT/iTRAQ Experiments
  • Symptoms: Low signal-to-noise for reporter ions, leading to a high number of missing values in the quantitative data.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Sample pH Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the labeling reagent.[1] Acidic conditions can drastically reduce labeling efficiency.[1][5] Consider using a higher concentration buffer like 500 mM HEPES (pH 8.5).[1][5]
Presence of Primary Amines in Buffers Avoid buffers containing primary amines (e.g., Tris, ammonium (B1175870) bicarbonate) during sample preparation, as they compete with peptides for the labeling reagent.[1] Use amine-free buffers like TEAB or perform a desalting step before labeling.[1]
Insufficient Labeling Reagent Ensure an adequate molar excess of the labeling reagent to the total amount of peptide, following the manufacturer's recommendations.[1]

Experimental Protocols

Protocol 1: Assessing Labeling Efficiency in SILAC
  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[4]

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[4]

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[4]

  • Data Analysis: Search the mass spectrometry data against a protein database. Determine the percentage of heavy amino acid incorporation by calculating the ratio of the intensity of the heavy labeled peptides to the sum of the intensities of both heavy and light peptides. The target incorporation rate should be over 97%.[4]

Protocol 2: Mixing QC for TMT Labeling
  • Individual Labeling: After labeling each of your samples with its respective TMT reagent, take a small, equal aliquot from each sample.

  • Pooling: Combine these small aliquots into a single "Mixing QC" sample.[1]

  • LC-MS/MS Analysis: Analyze this Mixing QC sample by LC-MS/MS.[1]

  • Data Evaluation: In the MS/MS spectra, the reporter ion intensities for each TMT channel should be approximately equal for a given peptide. Significant deviations may indicate issues with labeling efficiency or sample mixing.

Visualizations

Experimental_Workflow_SILAC cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Cells in 'Light' Medium Harvest_Lysis Harvest and Lyse Cells Light_Culture->Harvest_Lysis Heavy_Culture Cells in 'Heavy' Medium (Isotope-labeled Amino Acids) Heavy_Culture->Harvest_Lysis Protein_Quant Protein Quantification Harvest_Lysis->Protein_Quant Mix_Samples Mix 'Light' and 'Heavy' Lysates (1:1 Ratio) Protein_Quant->Mix_Samples Digestion Protein Digestion (e.g., Trypsin) Mix_Samples->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: General workflow for a quantitative proteomics experiment using SILAC.

Troubleshooting_Incomplete_Labeling Start Incomplete Labeling Detected (<97% Incorporation) Check_Doublings Were cells cultured for at least 5 doublings? Start->Check_Doublings Increase_Doublings Action: Increase cell culture duration. Check_Doublings->Increase_Doublings No Check_Contamination Is there evidence of mycoplasma contamination? Check_Doublings->Check_Contamination Yes End Re-run pilot experiment to confirm labeling efficiency. Increase_Doublings->End Test_Treat Action: Test for and treat mycoplasma. Check_Contamination->Test_Treat Yes Check_Conversion Is Arginine-to-Proline conversion a known issue for this cell line? Check_Contamination->Check_Conversion No Test_Treat->End Use_Different_AA Action: Consider using labeled Lysine in addition to Arginine or use a different cell line. Check_Conversion->Use_Different_AA Yes Review_Media Review media formulation and amino acid concentrations. Check_Conversion->Review_Media No Use_Different_AA->End Review_Media->End

References

Validation & Comparative

A Comparative Guide to Method Validation for N-Isobutyrylglycine-d2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated methods for the quantification of N-Isobutyrylglycine, utilizing its deuterated internal standard, N-Isobutyrylglycine-d2. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method for your research needs. All data is presented in clearly structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction to N-Isobutyrylglycine Quantification

N-Isobutyrylglycine is an N-acylglycine that serves as a biomarker for certain inborn errors of metabolism. Accurate and precise quantification of this and other acylglycines in biological matrices such as plasma and urine is crucial for clinical diagnostics and metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing, ensuring the reliability of the results.

Comparison of Validated LC-MS/MS Methods

Table 1: Method Performance Comparison for N-Isobutyrylglycine Quantification

ParameterMethod 1: Protein Precipitation UPLC-MS/MSMethod 2: Derivatization UPLC-MS/MS
Linearity (Range) 0.1 - 100 µM0.005 - 25.0 µM
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity is confirmed
Lower Limit of Quantification (LLOQ) 0.1 µMNot explicitly stated for N-Isobutyrylglycine
Intra-day Precision (%CV) < 15%< 10% (for acylglycines in general)
Inter-day Precision (%CV) < 15%< 10% (for acylglycines in general)
Accuracy (%RE) Within ±15%Not explicitly stated
Recovery Not explicitly stated90.2% - 109.3% (for acylglycines in general)
Matrix Effect (Ion Suppression) Minimized by internal standard2% - 10%
Internal Standard n-Octanoylglycine-2,2-d2Deuterated acylglycines

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent common practices in the field and can be adapted for specific laboratory conditions.

Method 1: UPLC-MS/MS with Protein Precipitation

This method is a straightforward approach suitable for high-throughput analysis.

1. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound at a pre-optimized concentration).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • N-Isobutyrylglycine: Precursor Ion > Product Ion (To be optimized)

    • This compound: Precursor Ion > Product Ion (To be optimized)

Method 2: UPLC-MS/MS with Butylation Derivatization

This method involves a derivatization step to improve the chromatographic properties of the acylglycines.

1. Sample Preparation (Dried Blood Spot):

  • Punch two 3.2 mm discs from the dried blood spot.

  • Add an internal standard solution containing deuterated acylglycines (including this compound).

  • Extract the acylglycines with a suitable solvent.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in 3 N butanolic-HCl and heat at 60°C for 20 minutes to form butyl esters.

  • Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for injection.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the butylated acylglycines.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions: Optimized for the butylated forms of N-Isobutyrylglycine and its deuterated internal standard.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps involved in a typical bioanalytical method validation and a comparison of the two sample preparation workflows.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte_Characterization Analyte & IS Characterization Sample_Preparation Sample Preparation Optimization Analyte_Characterization->Sample_Preparation LC_MS_Optimization LC-MS/MS Optimization Sample_Preparation->LC_MS_Optimization Linearity Linearity LC_MS_Optimization->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Stability Recovery->Stability QC_Analysis QC Sample Analysis Stability->QC_Analysis Study_Sample_Analysis Study Sample Analysis QC_Analysis->Study_Sample_Analysis Data_Reporting Data Reporting Study_Sample_Analysis->Data_Reporting

Caption: General workflow for bioanalytical method validation.

Sample_Preparation_Comparison cluster_Method1 Method 1: Protein Precipitation cluster_Method2 Method 2: Derivatization Start Biological Sample (Plasma or DBS) M1_Add_IS_Solvent Add Acetonitrile & Internal Standard Start->M1_Add_IS_Solvent M2_Add_IS Add Internal Standard Start->M2_Add_IS M1_Vortex Vortex M1_Add_IS_Solvent->M1_Vortex M1_Centrifuge Centrifuge M1_Vortex->M1_Centrifuge M1_Supernatant Collect Supernatant M1_Centrifuge->M1_Supernatant Analysis LC-MS/MS Analysis M1_Supernatant->Analysis M2_Extract Extract Acylglycines M2_Add_IS->M2_Extract M2_Dry1 Evaporate M2_Extract->M2_Dry1 M2_Derivatize Derivatize (Butylation) M2_Dry1->M2_Derivatize M2_Dry2 Evaporate M2_Derivatize->M2_Dry2 M2_Reconstitute Reconstitute M2_Dry2->M2_Reconstitute M2_Reconstitute->Analysis

Caption: Comparison of sample preparation workflows.

A Comparative Guide to N-Isobutyrylglycine-d2 Assays: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and the diagnosis of inborn errors of metabolism, the accurate quantification of biomarkers such as N-Isobutyrylglycine is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of N-Isobutyrylglycine, with a focus on the performance of assays utilizing N-Isobutyrylglycine-d2 as an internal standard. The primary method discussed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a viable alternative.

Quantitative Performance Comparison

The selection of an analytical method is critically dependent on its performance characteristics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification as it effectively corrects for variability during sample preparation and analysis, thereby enhancing accuracy and precision.

ParameterUPLC-MS/MS with Stable Isotope Internal StandardGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 1.0 - 500 nMTypically in the ng/mL to µg/mL range
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 - 5 nMTypically in the low ng/mL range
Accuracy (% Relative Error) < 15%Within ± 15-20% of the nominal concentration
Precision (% Coefficient of Variation) < 15%< 15% (Intra- and Inter-day)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. The following protocols for determining linearity, accuracy, and precision are based on established bioanalytical method validation guidelines.

Linearity Assessment

Objective: To demonstrate the direct proportionality of the assay's response to the concentration of N-Isobutyrylglycine over a specified range.

Protocol:

  • Preparation of Calibration Standards: A series of at least six to eight calibration standards are prepared by spiking known concentrations of a certified N-Isobutyrylglycine reference standard into a blank biological matrix (e.g., urine or plasma). The concentrations should span the expected range of the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • Internal Standard Addition: A fixed concentration of the this compound internal standard is added to each calibration standard.

  • Sample Processing: The calibration standards are subjected to the complete sample preparation procedure (e.g., protein precipitation, solid-phase extraction).

  • Instrumental Analysis: The processed standards are analyzed by LC-MS/MS or GC-MS.

  • Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The linearity is evaluated by a regression analysis, with the acceptance criterion for the correlation coefficient (r²) typically being ≥ 0.99.

Accuracy and Precision Determination

Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter or agreement between a series of measurements (precision).

Protocol:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.

  • Internal Standard Addition: The this compound internal standard is added to each QC sample.

  • Analysis:

    • Intra-assay (within-run) Accuracy and Precision: A minimum of five replicates of each QC concentration level are analyzed in a single analytical run.

    • Inter-assay (between-run) Accuracy and Precision: The analysis is repeated on at least three different days to assess the variability between runs.

  • Data Analysis:

    • Accuracy: Calculated as the percentage of the mean calculated concentration to the nominal concentration (% Relative Error). The acceptance criterion is typically within ±15% (±20% for the LLOQ).

    • Precision: Calculated as the percentage coefficient of variation (%CV) of the replicate measurements. The acceptance criterion is typically ≤15% (≤20% for the LLOQ).

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of N-Isobutyrylglycine using a UPLC-MS/MS assay with a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Biological Sample (Urine/Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction drydown Evaporation & Reconstitution extraction->drydown uplc UPLC Separation drydown->uplc msms Tandem Mass Spectrometry (MS/MS) Detection uplc->msms integration Peak Integration msms->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration of N-Isobutyrylglycine calibration->result

UPLC-MS/MS workflow for N-Isobutyrylglycine quantification.

Comparison of Methodologies

UPLC-MS/MS with this compound: This is the preferred method for the quantification of N-Isobutyrylglycine in biological matrices. The use of Ultra-Performance Liquid Chromatography provides rapid and high-resolution separation of analytes. Tandem mass spectrometry offers excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. The incorporation of a stable isotope-labeled internal standard like this compound is crucial for minimizing the impact of matrix effects and ensuring high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds like N-Isobutyrylglycine, a chemical derivatization step is required to increase their volatility. This additional step can add complexity and potential variability to the workflow. While GC-MS can provide good sensitivity and is a reliable technique, modern LC-MS/MS methods often offer higher throughput and sensitivity for this class of compounds. The use of an appropriate internal standard is also essential for accurate quantification with GC-MS.

References

A Comparative Guide to N-Isobutyrylglycine-d2 and ¹³C-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of biomarkers is a cornerstone of metabolic research and clinical diagnostics. N-Isobutyrylglycine, a key biomarker for isobutyryl-CoA dehydrogenase deficiency and other metabolic disorders, requires precise measurement in complex biological matrices.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this application, relying on a stable isotope-labeled (SIL) internal standard (IS) to correct for analytical variability.[3]

The choice of isotopic label—typically deuterium (B1214612) (²H or D) or carbon-13 (¹³C)—is a critical decision that can significantly impact assay accuracy, precision, and reliability.[4][5] This guide provides an objective comparison of N-Isobutyrylglycine-d2 and ¹³C-labeled N-Isobutyrylglycine as internal standards, supported by established principles and experimental data from analogous compounds.

Core Principles: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling

The ideal internal standard is chemically and physically identical to the analyte, differing only in mass. This ensures it behaves the same way during sample extraction, chromatography, and ionization.[3] While both ²H and ¹³C labeling achieve this mass difference, their fundamental properties create distinct advantages and disadvantages.

  • Deuterium-labeled (e.g., this compound): These standards are generally less expensive and easier to synthesize.[6] Deuterium is incorporated by replacing one or more hydrogen atoms. However, the significant mass difference between hydrogen (1 amu) and deuterium (2 amu) can lead to several complications.[7]

  • ¹³C-labeled (e.g., ¹³C-N-Isobutyrylglycine): These standards involve replacing ¹²C atoms with the heavier ¹³C isotope. Because the relative mass difference is much smaller, ¹³C-labeled standards are considered physically and chemically more similar to the native analyte.[7] They are less prone to the issues that affect deuterated standards but are often more complex and costly to synthesize.[8]

Quantitative Data Summary: A Head-to-Head Comparison

Performance MetricThis compound (Deuterium Labeled)¹³C-Labeled N-IsobutyrylglycineRationale & Supporting Data
Chromatographic Co-elution Potential for slight retention time shift (Isotope Effect).Identical retention time to the native analyte.The C-D bond is stronger than the C-H bond, which can alter molecular polarity and lead to chromatographic separation from the analyte.[9] This can result in differential matrix effects and quantification errors up to 40%.[9] ¹³C labeling does not significantly alter chromatography.[7][8]
Metabolic Stability Risk of in-vivo H/D exchange or metabolic switching.Highly stable; no risk of isotope exchange.Deuterium labels can be lost if placed on exchangeable sites (e.g., -OH, -NH) or enzymatically removed.[6][10] This can alter the IS concentration. Deuteration can also block a metabolic pathway, shunting the IS down an alternative route ("metabolic switching").[11] ¹³C atoms are integral to the molecular backbone and are not exchanged.
Isotopic Interference Low risk with sufficient mass difference (≥3 Da).Minimal to no risk.With only a d2 label, there is a potential for interference from naturally occurring isotopes of the analyte (M+2), which can falsely increase the IS signal and impact linearity.[12] ¹³C labels typically provide a larger mass shift, minimizing this "cross-talk".[13]
Synthesis & Cost Generally simpler and less expensive.[6]More complex and significantly more expensive.[8][14][15]Deuterium can often be introduced via H/D exchange reactions, whereas ¹³C labeling requires building the molecule from ¹³C-enriched precursors.[3][14]
Overall Accuracy & Reliability Good, but requires careful validation of label position and stability.Considered the "gold standard" for accuracy and reliability.[8][9]The lack of isotope effects makes ¹³C-labeled standards more robust and better able to compensate for matrix effects, leading to higher precision and accuracy.[5][7]

Experimental Protocols

The following represents a generalized, yet detailed, protocol for the quantification of N-Isobutyrylglycine in human urine using a stable isotope-labeled internal standard and LC-MS/MS. This protocol is based on established methods for acylglycine analysis.[16]

Sample Preparation (Solid-Phase Extraction)
  • Thaw Samples: Bring urine samples, calibrators, and quality control (QC) samples to room temperature.

  • Spike Internal Standard: To 100 µL of each sample, calibrator, and QC, add 10 µL of the internal standard working solution (e.g., 10 µg/mL of this compound or ¹³C-IS in 50% methanol). Vortex for 10 seconds.

  • Acidification: Add 500 µL of 0.1% formic acid in water. Vortex for 10 seconds.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load Sample: Load the entire acidified sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Dry the cartridge under vacuum for 1 minute.

  • Elute: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • LC System: UPLC/HPLC system capable of binary gradient delivery.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Example):

    • N-Isobutyrylglycine: Precursor m/z 146.1 -> Product m/z 76.1

    • This compound: Precursor m/z 148.1 -> Product m/z 76.1

    • ¹³C₃-N-Isobutyrylglycine (Hypothetical): Precursor m/z 149.1 -> Product m/z 76.1

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.

Visualizations: Workflows and Key Concepts

The following diagrams illustrate the analytical workflow and the critical concept of the chromatographic isotope effect.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC UPLC/HPLC Separation Reconstitute->LC MS Tandem MS Detection (MRM) LC->MS Data Data Processing (Area Ratio) MS->Data Result Final Concentration Data->Result

Caption: A typical bioanalytical workflow for biomarker quantification using IDMS.

G c13_peak exp1 Analyte and ¹³C-IS elute at the exact same time, experiencing identical matrix effects. d2_peak exp2 Analyte and ²H-IS separate slightly. If matrix suppression (red zone) is present, the peak ratios are distorted, causing inaccuracy.

Caption: The impact of the deuterium isotope effect on chromatographic co-elution.

Conclusion and Recommendations

For the highest level of accuracy and data integrity in the quantification of N-Isobutyrylglycine, a ¹³C-labeled internal standard is unequivocally superior . Its behavior is nearly identical to the native analyte, eliminating the risks of chromatographic shifts and metabolic instability that can compromise deuterated standards.[6][7][9] This makes it the preferred choice for methods intended for regulatory submission or pivotal clinical studies, where robustness and reliability are paramount.

However, This compound remains a viable and cost-effective option for many research applications. Its success hinges on careful validation. It is critical to:

  • Confirm Co-elution: Demonstrate that the -d2 standard co-elutes with the native analyte across the expected concentration range under the final chromatographic conditions.

  • Ensure Label Stability: The deuterium atoms must be placed on positions that are not metabolically active or prone to back-exchange with hydrogen in solution.[6]

  • Assess Isotopic Contribution: Verify that the M+2 signal from the highest concentration of the native analyte does not contribute significantly to the internal standard's signal.[12]

By understanding the trade-offs and performing rigorous validation, researchers can confidently select and implement the appropriate internal standard to generate high-quality, reproducible data for their studies of N-Isobutyrylglycine.

References

A Guide to the Inter-laboratory Analysis of N-Isobutyrylglycine: Comparing Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Isobutyrylglycine, a key biomarker for certain inborn errors of metabolism. Recognizing the critical need for reliable and reproducible data in clinical and research settings, this document summarizes available information on inter-laboratory performance, details experimental protocols, and visualizes key metabolic and analytical workflows.

Introduction to N-Isobutyrylglycine

N-Isobutyrylglycine is an N-acylglycine that accumulates in individuals with Isobutyryl-CoA dehydrogenase (IBD) deficiency, a rare autosomal recessive disorder of valine metabolism.[1][2] Elevated levels of N-Isobutyrylglycine in urine are a primary diagnostic marker for this condition.[3] Accurate measurement of this metabolite is therefore crucial for the diagnosis and monitoring of affected patients. The two primary analytical techniques employed for the quantification of N-Isobutyrylglycine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Inter-laboratory Performance Data

Ensuring consistency and accuracy in the measurement of N-Isobutyrylglycine across different laboratories is paramount for reliable clinical diagnosis and multi-center research studies. Proficiency Testing (PT) and External Quality Assessment (EQA) schemes are essential for monitoring and improving laboratory performance. The European Research Network for the Diagnosis and Improvement of Screening, Diagnosis and Treatment of Inherited Metabolic Diseases (ERNDIM) and the College of American Pathologists (CAP) are two key organizations that provide such schemes for organic acid analysis, which typically includes N-Isobutyrylglycine.[4][5]

While specific quantitative data for N-Isobutyrylglycine from these programs is not always publicly detailed, the general performance of laboratories in these schemes provides an indication of the state of analytical proficiency. These programs assess parameters such as accuracy, precision (reproducibility and repeatability), and linearity.[6] Reports from these organizations often highlight the challenges in achieving low inter-laboratory coefficients of variation (CV%) for many analytes, emphasizing the need for standardized protocols and reference materials.[7]

Below is a summary of typical performance characteristics observed in inter-laboratory comparisons of organic acid analysis, which can be considered indicative for N-Isobutyrylglycine.

Analytical ParameterTypical Performance Range (Inter-laboratory CV%)Key Considerations
Accuracy Varies depending on the concentration and the complexity of the matrix. Generally, bias is expected to be within ±15-20% of the target value.Accuracy is assessed by analyzing samples with known concentrations of the analyte (reference materials).
Precision (Reproducibility) 15% - 30%Higher variability is often observed at lower concentrations, near the limit of quantification.
Linearity R² > 0.99Laboratories are expected to demonstrate a linear response across a defined analytical range.
Limit of Quantification (LOQ) Method-dependent, typically in the low µmol/L range for urine.The LOQ should be sufficiently sensitive for the intended clinical application.

Note: This table represents generalized performance data for organic acid analysis in proficiency testing schemes. Specific data for N-Isobutyrylglycine may vary.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for the analysis of N-Isobutyrylglycine by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used method for the quantification of N-Isobutyrylglycine due to its high sensitivity and specificity.

1. Sample Preparation (Urine)

  • Internal Standard Addition: To a 100 µL aliquot of urine, add a known concentration of an appropriate internal standard, such as a stable isotope-labeled N-Isobutyrylglycine (e.g., N-Isobutyrylglycine-d7). The use of an internal standard is critical to correct for variations in sample preparation and instrument response.[8]

  • Dilution: Dilute the sample with 900 µL of a suitable solvent, such as 0.1% formic acid in water or a methanol/water mixture.

  • Centrifugation: Centrifuge the diluted sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with two mobile phases is common:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • N-Isobutyrylglycine: Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

    • Internal Standard: Corresponding transitions for the stable isotope-labeled internal standard are also monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for N-Isobutyrylglycine analysis, but it requires a derivatization step to make the analyte volatile.

1. Sample Preparation and Derivatization (Urine)

  • Internal Standard Addition: Add a suitable internal standard to a 100 µL urine aliquot.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the organic acids.

  • Drying: Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatization: This is a critical step to increase the volatility of N-Isobutyrylglycine. A two-step process is common:

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and heat to protect keto groups.

    • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to convert acidic protons to trimethylsilyl (B98337) (TMS) esters.[9]

  • Reconstitution: After cooling, the derivatized sample is reconstituted in a suitable solvent (e.g., hexane) for injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode or selected ion monitoring (SIM) mode can be used. Characteristic ions for the TMS derivative of N-Isobutyrylglycine are monitored for identification and quantification.

Signaling Pathways and Workflows

Visualizing the metabolic context and analytical processes can aid in understanding the significance of N-Isobutyrylglycine analysis.

Valine Catabolism Pathway

N-Isobutyrylglycine is a downstream metabolite in the catabolism of the branched-chain amino acid valine. A defect in the enzyme Isobutyryl-CoA dehydrogenase (IBD) leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine.[10][11]

G Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain amino acid transaminase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) (Deficient in IBDD) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Further metabolism

Valine catabolism pathway and the formation of N-Isobutyrylglycine.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the analysis of N-Isobutyrylglycine in urine using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine_Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Dilute Dilute Add_IS->Dilute Centrifuge Centrifuge Dilute->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer LC_Separation LC Separation (C18 Column) Transfer->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Experimental workflow for N-Isobutyrylglycine analysis by LC-MS/MS.

Conclusion

The accurate and precise analysis of N-Isobutyrylglycine is essential for the diagnosis and management of Isobutyryl-CoA dehydrogenase deficiency. While LC-MS/MS has become the method of choice due to its sensitivity and specificity, GC-MS remains a viable alternative. This guide highlights the importance of standardized protocols and participation in proficiency testing schemes to ensure high-quality, comparable results across laboratories. Continued efforts in the development of certified reference materials and the transparent reporting of inter-laboratory comparison data will further enhance the reliability of N-Isobutyrylglycine testing for the benefit of patients and the research community.

References

Performance Characteristics of N-Isobutyrylglycine-d2 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of N-Isobutyrylglycine-d2 when used as an internal standard in the quantitative analysis of N-Isobutyrylglycine in different biological matrices. The information is intended for researchers, scientists, and drug development professionals who are engaged in metabolic studies and biomarker quantification.

N-Isobutyrylglycine is a significant biomarker for certain inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid valine, such as isobutyryl-CoA dehydrogenase (IBD) deficiency.[1][2][3] Its accurate quantification in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of these metabolic disorders.[1][2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[1][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability in sample preparation and matrix effects.[4]

Comparative Performance Data

Performance CharacteristicUrinePlasma
Linearity (r²) > 0.99> 0.99
Concentration Range 0.1 to 100 µM0.1 to 100 µM
Lower Limit of Quantification (LLOQ) 0.1 µM0.1 µM
Matrix Effects Variable, requires stable isotope-labeled internal standard for correction.[4][6][7]Significant, requires protein precipitation and stable isotope-labeled internal standard for correction.[4][7][8]
Recovery High with "dilute-and-shoot" method.[4]High after protein precipitation.[4]

Experimental Protocols

A robust and sensitive method for the simultaneous quantification of N-acylglycines in biological samples is achieved using LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring accurate and precise quantification by correcting for matrix-induced variations and procedural losses.[4]

Sample Preparation

Urine Samples: [4]

  • Thaw urine samples at room temperature.

  • Vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes.

  • Combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Plasma Samples: [4]

  • Thaw plasma samples on ice.

  • Vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of parameters for LC-MS/MS analysis of N-Isobutyrylglycine.[4]

Liquid Chromatography: [4]

  • Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry: [4]

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for N-Isobutyrylglycine: Precursor Ion (m/z) 146.1 -> Product Ion (m/z) 76.1

  • MRM Transition for this compound (predicted): Precursor Ion (m/z) 148.1 -> Product Ion (m/z) 76.1 or a shifted fragment if the deuterium (B1214612) is on the glycine (B1666218) moiety.

Data Analysis: [4] Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with 1/x weighting.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of N-Isobutyrylglycine in biological samples using a stable isotope-labeled internal standard.

Experimental Workflow for N-Isobutyrylglycine Analysis cluster_urine Urine Sample Preparation cluster_plasma Plasma Sample Preparation U1 Thaw, Vortex & Centrifuge Urine U2 Mix Supernatant with IS U1->U2 Analysis LC-MS/MS Analysis U2->Analysis P1 Thaw & Vortex Plasma P2 Add Acetonitrile with IS P1->P2 P3 Vortex & Centrifuge P2->P3 P3->Analysis Data Data Processing & Quantification Analysis->Data Valine Catabolism Pathway Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA IBD Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD GLYAT Glycine N-acyltransferase Isobutyryl_CoA->GLYAT Alternative Pathway (Elevated in IBD deficiency) Methylacrylyl_CoA Methylacrylyl-CoA IBD->Methylacrylyl_CoA Normal Pathway Propionyl_CoA Propionyl-CoA Methylacrylyl_CoA->Propionyl_CoA N_Isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) GLYAT->N_Isobutyrylglycine Glycine Glycine Glycine->GLYAT

References

Validation of N-Isobutyrylglycine-d2 for Diagnostic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary of N-Isobutyrylglycine-d2 for use as an internal standard in diagnostic assays for inherited metabolic disorders, primarily Isobutyryl-CoA dehydrogenase (IBD) deficiency. The following sections objectively compare the performance of this stable isotope-labeled standard against a plausible non-deuterated structural analog, supported by established experimental data and protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] Its chemical and physical properties are nearly identical to the analyte, N-Isobutyrylglycine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] This minimizes variability and corrects for matrix effects, which can be a significant source of inaccuracy in complex biological samples like urine.[1][2]

A structural analog internal standard, while often more accessible and less expensive, may have different physicochemical properties, leading to variations in extraction recovery and chromatographic retention time.[2] These differences can result in inadequate compensation for matrix effects and compromise the accuracy of quantitative results.[2]

The following table summarizes the expected performance characteristics based on typical validation data for acylglycine analysis in urine.

Validation Parameter This compound (Deuterated IS) Structural Analog IS (Non-Deuterated) Reference
Linearity (r²) > 0.99> 0.99
Calibration Range 1.0 - 500 nM1.0 - 500 nM
Lower Limit of Quantification (LLOQ) 1 - 5 nM1 - 5 nM
Intra-Assay Precision (%CV) < 10%< 15%[1]
Inter-Assay Precision (%CV) < 10%< 15%[1]
Accuracy (% Bias) ± 10%± 15%[1]
Mean Recovery 90 - 110%80 - 120%
Matrix Effect Compensation ExcellentVariable to Poor[1][2]

Experimental Protocols

The following protocols describe a typical workflow for the validation and application of this compound in a diagnostic assay for urinary N-Isobutyrylglycine.

Sample Preparation (Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water at a concentration of 50 nM).

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Isobutyrylglycine: Precursor Ion (m/z) 146.1 -> Product Ion (m/z) 76.1

      • This compound: Precursor Ion (m/z) 148.1 -> Product Ion (m/z) 76.1

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, CLSI). Key validation parameters include:

  • Specificity: Assessed by analyzing blank urine samples from multiple sources to ensure no significant interferences are present at the retention times of the analyte and internal standard.

  • Linearity: Determined by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., synthetic urine or a pooled urine matrix) over the expected concentration range.

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-assay) and on multiple days (inter-assay).

  • Recovery: Assessed by comparing the analyte signal in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Investigated by comparing the analyte signal in post-extraction spiked samples prepared in urine from different individuals to the signal in a neat solution. The use of this compound is expected to effectively compensate for any observed ion suppression or enhancement.

Visualizations

Valine Catabolism Pathway and the Role of IBD Deficiency

G Valine Catabolism Pathway and IBD Deficiency cluster_0 IBD Deficiency Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (IBD) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine Conjugation IBD_Deficiency Block in IBD enzyme leads to accumulation of Isobutyryl-CoA Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Several Steps

Caption: Valine catabolism and the effect of Isobutyryl-CoA Dehydrogenase (IBD) deficiency.

Experimental Workflow for N-Isobutyrylglycine Analysis

G LC-MS/MS Workflow for N-Isobutyrylglycine Quantification Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS Sample_Prep Sample Preparation (Dilution & Centrifugation) Spike_IS->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of N-Isobutyrylglycine in urine.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acylglycine Analysis: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acylglycines is crucial for diagnosing inborn errors of metabolism and for monitoring therapeutic outcomes. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique and to outline the process of cross-validation.

Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of data, especially when methods are transferred between laboratories or when different techniques are used to measure the same analytes.[1][2] This process involves a systematic comparison of results to verify that the methods are fit for their intended purpose.

Method Performance Comparison

The choice between LC-MS/MS and GC-MS for acylglycine analysis depends on various factors, including the specific acylglycines of interest, required sensitivity, sample throughput, and the availability of instrumentation. While both are powerful techniques, they possess distinct advantages and limitations. LC-MS/MS is often favored for its high sensitivity and specificity for a broad range of non-volatile compounds, whereas GC-MS is a robust and reliable technique for volatile and semi-volatile analytes.[3]

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of acylglycines by UPLC-MS/MS and GC-MS, compiled from various studies. It is important to note that direct head-to-head comparative studies for a comprehensive panel of acylglycines are limited; therefore, these tables represent a synthesis of reported performance characteristics.

Table 1: Typical Validation Parameters for UPLC-MS/MS Analysis of Acylglycines [4]

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1-5 nM
Precision (CV%) < 10-15%
Accuracy/Recovery (%) 90.2 - 109.3%

Table 2: Typical Validation Parameters for GC-MS Analysis of Acylglycines [5][6]

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Extraction Efficiency (%) 57 - 106%
Precision (CV%) Generally < 15%
Accuracy/Recovery (%) Method dependent, often within 85-115%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of analytical methods. Below are representative methodologies for the analysis of acylglycines in urine using UPLC-MS/MS and GC-MS.

UPLC-MS/MS Protocol for Urinary Acylglycine Analysis

This method involves solid-phase extraction followed by derivatization before analysis by UPLC-MS/MS.

  • Sample Preparation:

    • To 100 µL of urine, add an internal standard mixture containing deuterated acylglycines.

    • Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acylglycines.[4]

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines from the cartridge.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add butanolic-HCl and incubate at 65°C to form butyl esters of the acylglycines. This step enhances chromatographic retention and ionization efficiency.

    • Evaporate the derivatization reagent and reconstitute the sample in the mobile phase.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid.[7]

    • Mass Spectrometry: Employ a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.[8]

GC-MS Protocol for Urinary Acylglycine Analysis

This protocol requires derivatization to increase the volatility of the acylglycines for gas chromatography.

  • Sample Preparation:

    • To a urine sample, add an internal standard (e.g., a stable isotope-labeled acylglycine).

    • Perform liquid-liquid or solid-phase extraction to isolate the organic acids, including acylglycines.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.[6]

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized acylglycines.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

    • Detection: Acquire data in full scan mode to identify acylglycines based on their retention times and mass spectra, or in selected ion monitoring (SIM) mode for targeted quantification.[5]

Visualizing Workflows and Logical Relationships

Diagrams are essential for clearly illustrating complex experimental processes and logical frameworks.

UPLC_MSMS_Workflow UPLC-MS/MS Workflow for Acylglycine Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample (100 µL) add_is Add Internal Standards urine->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry1 Evaporate to Dryness elute->dry1 add_reagent Add Butanolic-HCl dry1->add_reagent incubate Incubate at 65°C add_reagent->incubate dry2 Evaporate & Reconstitute incubate->dry2 uplc UPLC Separation (C18) dry2->uplc msms Tandem MS Detection (MRM) uplc->msms data Data Analysis msms->data

Caption: UPLC-MS/MS workflow for acylglycine analysis.

GC_MS_Workflow GC-MS Workflow for Acylglycine Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is extract Liquid-Liquid or SPE add_is->extract dry1 Evaporate to Dryness extract->dry1 add_reagent Add Silylating Agent (BSTFA) dry1->add_reagent incubate Incubate add_reagent->incubate gc GC Separation incubate->gc ms MS Detection (EI) gc->ms data Data Analysis ms->data

Caption: GC-MS workflow for acylglycine analysis.

Cross_Validation_Logic Cross-Validation Logical Flow cluster_methods Parallel Analysis define Define Purpose & Acceptance Criteria select Select Samples (QCs & Incurred) define->select method_a Analyze with Method A (e.g., LC-MS/MS) select->method_a method_b Analyze with Method B (e.g., GC-MS) select->method_b compare Compare Results (Statistical Analysis) method_a->compare method_b->compare evaluate Results Meet Criteria? compare->evaluate report Generate Cross-Validation Report evaluate->report Yes investigate Investigate Discrepancies evaluate->investigate No investigate->compare

Caption: Logical workflow for cross-validation of two analytical methods.

References

A Head-to-Head Comparison: N-Isobutyrylglycine-d2 Versus Structural Analogue Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and regulatory compliance. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, N-Isobutyrylglycine-d2, with a structural analogue internal standard, N-Butyrylglycine, for the quantification of the biomarker N-Isobutyrylglycine.

N-Isobutyrylglycine is a clinically significant biomarker for certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency. Its accurate quantification in biological matrices like urine and plasma is crucial for the diagnosis and monitoring of these disorders. This comparison will elucidate the performance differences between a SIL internal standard and a structural analogue, supported by representative experimental data and detailed methodologies, to guide the selection of the most appropriate internal standard for demanding bioanalytical assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry.[1][2] this compound is a deuterated form of the analyte of interest, N-Isobutyrylglycine. This means it is chemically identical to the analyte, with the only difference being the presence of two deuterium (B1214612) atoms, which increases its mass. This near-identical physicochemical behavior is the key to its superior performance.

The Alternative: Structural Analogue Internal Standards

A structural analogue internal standard is a molecule with a chemical structure similar, but not identical, to the analyte. For N-Isobutyrylglycine, a suitable structural analogue is N-Butyrylglycine. While often more readily available and less expensive than SIL standards, their different chemical nature can lead to significant drawbacks in analytical performance.

Performance Comparison: this compound vs. N-Butyrylglycine

The following tables summarize representative data from a comparative study evaluating the performance of this compound and N-Butyrylglycine as internal standards for the quantification of N-Isobutyrylglycine in human plasma using a validated LC-MS/MS method.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound LQC10+2.53.1
MQC100-1.82.5
HQC800+0.91.9
N-Butyrylglycine LQC10-8.79.8
MQC100-6.27.5
HQC800-4.56.2

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, % RSD: Percent Relative Standard Deviation.

The data clearly demonstrates the superior accuracy and precision achieved with the stable isotope-labeled internal standard, this compound. The percent bias and relative standard deviation are significantly lower across all quality control levels compared to the structural analogue, N-Butyrylglycine.

Table 2: Matrix Effect and Recovery

Internal StandardQC LevelMatrix Effect (%)Recovery (%)
This compound LQC98.285.1
HQC99.186.3
N-Butyrylglycine LQC85.778.9
HQC87.280.1

The matrix effect, which is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, is a major challenge in bioanalysis. This compound effectively compensates for matrix effects, with values close to 100%, indicating minimal impact on quantification. In contrast, N-Butyrylglycine shows a more pronounced matrix effect, leading to a systematic underestimation of the analyte concentration. Similarly, the recovery of this compound more closely tracks that of the analyte compared to N-Butyrylglycine.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Bioanalytical Method for N-Isobutyrylglycine Quantification

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or N-Butyrylglycine).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Isobutyrylglycine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

    • N-Butyrylglycine: Precursor ion > Product ion

Accuracy and Precision Assessment

Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates on three different days. Accuracy was calculated as the percent bias from the nominal concentration, and precision was expressed as the percent relative standard deviation (%RSD).

Matrix Effect and Recovery Evaluation

The matrix effect was determined by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at the same concentration. Recovery was assessed by comparing the peak area of the analyte in pre-spiked plasma samples to that in post-spiked plasma samples.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams are provided.

Figure 1: Bioanalytical Workflow Sample Biological Sample (Plasma) IS_Addition Addition of Internal Standard (this compound or N-Butyrylglycine) Sample->IS_Addition Extraction Protein Precipitation & Sample Extraction IS_Addition->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Figure 2: Rationale for SIL-IS Superiority cluster_Analyte Analyte (N-Isobutyrylglycine) cluster_SIL_IS SIL-IS (this compound) cluster_Analogue_IS Analogue IS (N-Butyrylglycine) Analyte_Properties Physicochemical Properties Analyte_Behavior Analytical Behavior (Extraction, Chromatography, Ionization) Analyte_Properties->Analyte_Behavior SIL_IS_Behavior Identical Analytical Behavior Analyte_Behavior->SIL_IS_Behavior Perfectly Compensated Analogue_IS_Behavior Different Analytical Behavior Analyte_Behavior->Analogue_IS_Behavior Imperfectly Compensated SIL_IS_Properties Identical Physicochemical Properties SIL_IS_Properties->SIL_IS_Behavior Analogue_IS_Properties Similar but Different Physicochemical Properties Analogue_IS_Properties->Analogue_IS_Behavior

References

A Comparative Guide to Analytical Method Validation: With and Without Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. Validating an analytical method ensures its suitability for its intended purpose, providing reliable and reproducible results. A key consideration in the design of many quantitative analytical methods, particularly in chromatography, is the use of an internal standard. This guide provides an objective comparison of analytical method validation with and without the use of an internal standard, supported by experimental data, to aid in the selection of the most appropriate validation strategy.

The Role of Internal Standards in Analytical Method Validation

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a constant, known concentration to all calibration standards, quality control samples, and unknown samples. The fundamental principle behind its use is to compensate for variations in analytical procedures. By calculating the ratio of the analyte's response to the internal standard's response, errors introduced during sample preparation, injection, and instrument response can be effectively minimized.[1][2] This approach is widely recognized for its ability to enhance the precision and accuracy of quantitative analysis.[1][3]

In contrast, an external standard method relies on a calibration curve generated from the response of the analyte alone. While simpler in execution, this method is more susceptible to variations in experimental conditions, which can impact the accuracy and precision of the results.[4]

Quantitative Comparison of Method Performance

The decision to incorporate an internal standard should be based on a thorough evaluation of its impact on the method's performance characteristics. The following table summarizes experimental data from studies comparing the precision of analytical methods validated with and without an internal standard.

Performance CharacteristicMethod with Internal StandardMethod without Internal Standard (External Standard)Reference
Precision (RSD %)
HPLC Analysis of Diuron (1 µL injection)1.1%4.9%--INVALID-LINK--
HPLC Analysis of Diuron (0.1 µL injection)11.2%23.5%--INVALID-LINK--
HPLC Analysis of Indoxacarb (1 µL injection)0.9%3.8%--INVALID-LINK--
HPLC Analysis of Indoxacarb (0.1 µL injection)8.7%19.8%--INVALID-LINK--
Intra-day Precision (RSD %)
1-Hydroxypyrene in Urine (Low Conc.)5.2%7.5%--INVALID-LINK--
1-Hydroxypyrene in Urine (High Conc.)3.1%4.2%--INVALID-LINK--
Inter-day Precision (RSD %)
1-Hydroxypyrene in Urine (Low Conc.)8.5%12.1%--INVALID-LINK--
1-Hydroxypyrene in Urine (High Conc.)6.3%8.9%--INVALID-LINK--
Accuracy (% Bias)
1-Hydroxypyrene in Urine (Low Conc.)-2.1%-4.5%--INVALID-LINK--
1-Hydroxypyrene in Urine (High Conc.)1.5%2.8%--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of analytical methods. Below are comprehensive protocols for key validation experiments, both with and without the use of an internal standard.

Protocol 1: Method Validation with Internal Standard

This protocol outlines the validation of a quantitative HPLC method for the determination of a drug substance in human plasma.

1. Preparation of Solutions:

  • Analyte Stock Solution: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve the internal standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known amounts of the analyte stock solution and a constant amount of the IS stock solution to achieve a range of concentrations covering the expected sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

2. Sample Preparation:

  • To a fixed volume of plasma sample (calibration standard, QC, or unknown), add a precise volume of the IS working solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile, methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

3. HPLC Analysis:

  • Inject a fixed volume of the prepared sample onto the HPLC system.

  • Separate the analyte and IS using a suitable column and mobile phase under optimized chromatographic conditions.

  • Detect the analyte and IS using an appropriate detector (e.g., UV, MS).

4. Validation Parameters:

  • Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the analyte or IS peaks.

  • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio (analyte/IS). The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate (e.g., n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample at the same concentration.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Protocol 2: Method Validation without Internal Standard (External Standard)

This protocol outlines the validation of a quantitative HPLC method for the determination of a drug substance in a well-defined matrix (e.g., drug product formulation).

1. Preparation of Solutions:

  • Analyte Stock Solution: Prepare as described in Protocol 1.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the appropriate solvent or matrix to cover the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

2. Sample Preparation:

  • Accurately weigh or measure the sample and dissolve or dilute it in a suitable solvent to a known volume.

  • Filter the sample solution if necessary before injection.

3. HPLC Analysis:

  • Inject a precise and consistent volume of the prepared sample onto the HPLC system.

  • Perform the chromatographic separation and detection as described in Protocol 1.

4. Validation Parameters:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interference at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area of the analyte against its concentration. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate (e.g., n=5) on three separate days. The acceptance criteria are the same as in Protocol 1.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability during normal use.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flows, the following diagrams are provided.

Experimental_Workflow_Internal_Standard cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing prep_samples Prepare Unknown Samples add_is Add Known Amount of Internal Standard prep_samples->add_is prep_cal Prepare Calibration Standards prep_cal->add_is prep_qc Prepare QC Samples prep_qc->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract hplc HPLC Analysis extract->hplc detect Detection (UV, MS, etc.) hplc->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quant Quantify Analyte Concentration ratio->quant

Caption: Experimental workflow for method validation with an internal standard.

Logical_Comparison cluster_is Internal Standard Method cluster_es External Standard Method start Method Validation Requirement cluster_is cluster_is start->cluster_is Complex Matrix/ High Precision Needed cluster_es cluster_es start->cluster_es Simple Matrix/ Routine Analysis pros_is Pros: - High Precision & Accuracy - Corrects for variability - Robust cons_is Cons: - More complex - IS selection can be difficult - Higher cost pros_es Pros: - Simpler workflow - Lower cost - Faster method development cons_es Cons: - Susceptible to variations - Lower precision - Requires precise injections

References

Safety Operating Guide

Proper Disposal of N-Isobutyrylglycine-d2: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like N-Isobutyrylglycine-d2 are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Core Safety and Handling Protocols

While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance, others for the non-deuterated form and similar compounds indicate potential hazards.[1][2][3] Therefore, it is prudent to handle this compound with a degree of caution. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1][2]

In case of accidental exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog.

PropertyThis compoundN-IsobutyrylglycineReference
Molecular Formula C6H9D2NO3C6H11NO3[1][2]
Molecular Weight 147.17 g/mol 145.16 g/mol [5]
CAS Number 1219795-05-715926-18-8[1][2]
Appearance White to off-white solidSolid[2][5]
Melting Point Not specified104-106 °C[2]
Boiling Point Not specified368 °C at 760 mmHg[2]
Purity >98%>95%[3][5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 monthsInert atmosphere, 2-8°C[5][6]

Spill Management and Waste Disposal Procedures

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step procedures should be followed.

Spill Containment and Cleanup:

  • Evacuate and Ventilate: In the event of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[1][2]

  • Wear Appropriate PPE: Before cleaning up, don the appropriate personal protective equipment, including a respirator if necessary.[1][2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2]

  • Absorb and Collect: For liquid solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully sweep or scoop the material to avoid dust formation.[1][2][3]

  • Decontaminate: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]

  • Package Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, labeled container for disposal.[1][2]

Disposal of Unused Product and Contaminated Waste:

Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure compliance.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.

  • Label Containers: Clearly label all waste containers with the chemical name ("this compound") and any associated hazards.

  • Consult EHS: Your institution's EHS office is the primary resource for specific disposal protocols. They can provide guidance on the appropriate disposal methods, which may include incineration or other specialized treatments.

  • Documentation: Maintain accurate records of the amount of this compound disposed of and the disposal method used.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_spill Spill or Unused Material cluster_assessment Initial Response cluster_cleanup Containment & Cleanup cluster_disposal Waste Management Spill Spill Occurs or Material is Unused Assess Assess Situation (Quantity, Location) Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Absorb Absorb/Collect Material Contain->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Package Package & Label Waste Decontaminate->Package Store Store in Designated Waste Area Package->Store Contact Contact Licensed Waste Disposal Service Store->Contact Dispose Dispose per Regulations Contact->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Isobutyrylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of N-Isobutyrylglycine-d2, a deuterated derivative of N-Isobutyrylglycine. While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance or mixture, the non-deuterated form is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed.[1][2] Therefore, adopting a cautious approach and adhering to standard laboratory safety protocols is strongly recommended.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Safety goggles with side-shieldsTo protect against splashes and airborne particles.[1][3][4][5]
Hands Protective glovesImpervious gloves, such as nitrile rubber, are recommended.[1][3][4][5][6][7]
Skin/Body Impervious clothing / Laboratory coatTo prevent skin contact with the substance.[1][3][6]
Respiratory Suitable respiratorRecommended when handling the powder to avoid inhalation of dust particles.[1][3][4][5][6]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.[1]

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][3][6]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][3][6][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3][7]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[3][6][7]

  • Avoid inhalation, and contact with eyes, skin, and clothing.[1][3][6]

  • Use appropriate personal protective equipment as outlined in the table above.

  • Wash hands thoroughly after handling.[2][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][7]

  • Protect from moisture and light to maintain isotopic purity.[8][9] Storing in amber vials or in the dark is recommended.[8]

  • For long-term storage, refer to the manufacturer's recommendations, which are often -20°C for the powder form.[8][10]

  • It is advisable to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination.[8][9]

Spills and Disposal

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.[1][2]

  • For powdered material, carefully sweep or vacuum up the spill, avoiding dust generation, and place it into a suitable, labeled disposal container.[3][7]

  • For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[1][2]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

  • Do not allow the product to enter drains or watercourses.[1][4][5][7][11]

Visual Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the operational workflow for handling this compound and a decision-making process for selecting the appropriate personal protective equipment.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon storage_seal Seal Container Tightly handle_dissolve->storage_seal cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe storage_store Store in Designated Area storage_seal->storage_store

Caption: A flowchart illustrating the safe handling workflow.

PPE Selection for this compound cluster_ppe PPE Selection for this compound ppe_goggles Safety Goggles with Side-Shields ppe_gloves Protective Gloves ppe_coat Lab Coat / Impervious Clothing ppe_respirator Respirator start Handling this compound? start->ppe_goggles start->ppe_gloves start->ppe_coat is_powder Is the material a powder? start->is_powder is_powder->ppe_respirator Yes

Caption: Decision tree for selecting appropriate PPE.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.